3-(4-Methylphenoxy)propylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-(4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKXVSGKKYHYJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389982 | |
| Record name | 3-(4-Methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-62-1 | |
| Record name | 3-(4-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropoxy)-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Biological Landscape of 3-(4-Methylphenoxy)propylamine and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-(4-methylphenoxy)propylamine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this chemical class, moving beyond the well-trodden path of its most famous analogs to illuminate the broader therapeutic potential inherent in its diverse derivatives. We will dissect the core structure's influence on activity at monoamine transporters, delve into its interactions with other key physiological targets, and present detailed methodologies for the synthesis and biological evaluation of novel analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and actionable experimental insights.
Introduction: Beyond the Archetypes
The aryloxypropylamine framework is a cornerstone of modern pharmacology, most famously represented by atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI) prescribed for depression and other psychiatric disorders.[1][2] While these drugs underscore the potential of this chemical class to modulate monoamine transporter function, a myopic focus on these examples obscures the broader and more nuanced biological activities achievable through systematic structural modification.
This guide will specifically focus on derivatives of this compound, a less-explored but highly promising subset of this family. By examining the structure-activity relationships (SAR) emerging from variations in the phenoxy ring, the propylamine linker, and the terminal amine, we will build a comprehensive picture of the therapeutic targets accessible to this scaffold. Our exploration will encompass not only the well-established role in monoamine reuptake inhibition but also emerging activities at other G-protein coupled receptors (GPCRs) and potential applications in areas such as antimicrobial and anticancer therapy.
Core Biological Activity: Modulation of Monoamine Transporters
The primary and most extensively characterized biological activity of this compound and its close analogs is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a range of neurological and psychiatric conditions.[4]
Mechanism of Action at the Synapse
The fundamental mechanism by which these compounds exert their effects is through competitive inhibition of neurotransmitter reuptake. By binding to the transporter proteins on the presynaptic neuron, they block the reabsorption of norepinephrine, dopamine, and/or serotonin from the synapse, thereby increasing the concentration and duration of action of these neurotransmitters in the synaptic cleft.
Caption: Inhibition of monoamine reuptake by this compound analogs.
Structure-Activity Relationships for Monoamine Transporter Inhibition
The affinity and selectivity of phenoxypropylamine derivatives for NET, DAT, and SERT are exquisitely sensitive to structural modifications.
-
Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of activity. For instance, a methyl group at the 2-position (ortho), as seen in atomoxetine, confers high selectivity for the norepinephrine transporter.[1] Conversely, a trifluoromethyl group at the 4-position (para), as in fluoxetine, directs selectivity towards the serotonin transporter.[2] The 4-methyl substitution of the parent compound of this guide suggests a starting point for exploring a balance of activities or novel selectivity profiles. Generally, electron-withdrawing groups at the para position tend to enhance SERT affinity, while small, lipophilic groups at the ortho position favor NET inhibition.
-
The Propylamine Linker: The three-carbon chain is generally optimal for high-affinity binding to monoamine transporters. Shortening or lengthening this linker typically results in a significant loss of potency.
-
The Amine Group: The nature of the amine substituent also plays a crucial role. Secondary amines (N-methyl derivatives) often exhibit the highest potency. Primary amines (N-demethylated) and tertiary amines (N,N-dimethylated) can also be active, but their potency can vary depending on the specific transporter and the rest of the molecular structure.[5]
| Compound | Phenoxy Substitution | Amine | Primary Target | Ki (nM) |
| Atomoxetine Analog | 2-Methyl | N-Methyl | NET | 1.9-3.4 |
| Fluoxetine Analog | 4-Trifluoromethyl | N-Methyl | SERT | 5.5 x 10⁻² |
Note: Ki values are approximate and can vary based on experimental conditions. Data is for analogs of the title compound.
Expanding the Target Landscape: Beyond Monoamine Transporters
While monoamine transporter inhibition is the most prominent activity of this class, emerging evidence suggests that this compound and its analogs can interact with a variety of other biological targets, opening up new avenues for therapeutic development.
Histamine H3 Receptor Antagonism
Several studies have demonstrated that phenoxypropylamine derivatives can act as potent histamine H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for the treatment of cognitive disorders and obesity.[7] The structural features required for H3 receptor antagonism often include a basic amine and an aromatic system connected by a flexible linker, a motif present in this compound.
Adrenergic Receptor Modulation
The structural similarity of phenoxypropylamines to classical beta-blockers (aryloxypropanolamines) suggests the potential for interaction with adrenergic receptors. Indeed, some substituted phenoxypropanolamine derivatives have been shown to possess beta-adrenergic agonist or antagonist properties.[8] The specific activity (agonist vs. antagonist) and selectivity (β1 vs. β2 vs. β3) are highly dependent on the substitution pattern on the aromatic ring and the nature of the amine substituent.[9][10]
Antimicrobial and Anticancer Potential
Recent investigations have revealed that certain phenoxy derivatives possess antimicrobial and anticancer activities. For example, some 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown marked antibacterial and antifungal effects.[11] Additionally, other related phenolic compounds have demonstrated activity against both planktonic bacteria and biofilms.[12] While the exact mechanisms are still under investigation, these findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-infective and cytotoxic agents. Some studies on related structures have also pointed towards potential antiproliferative activities.
Experimental Protocols for Synthesis and Biological Evaluation
A crucial aspect of exploring the therapeutic potential of this compound analogs is the ability to synthesize and evaluate them efficiently and rigorously. This section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of this compound Analogs
A common synthetic route to 3-aryloxy-3-phenylpropylamines involves the reaction of a substituted phenol with a 3-halopropylamine derivative or a protected 3-aminopropanol followed by conversion of the alcohol to a leaving group and subsequent displacement. A more direct approach for the title compound and its analogs involves the reaction of 4-methylphenol (p-cresol) with a suitable 3-aminopropyl halide or a protected precursor.
Caption: General synthetic workflow for this compound and its N-substituted analogs.
Step-by-Step Protocol:
-
Deprotonation of Phenol: To a solution of 4-methylphenol in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the solution of the sodium 4-methylphenoxide, add a solution of the desired 3-halopropylamine (e.g., 3-bromopropylamine hydrobromide) or a protected version thereof in the same solvent.
-
Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired this compound.
-
Analog Synthesis (Optional N-Substitution): The resulting primary or secondary amine can be further functionalized through standard N-alkylation or N-arylation reactions (e.g., reductive amination, Buchwald-Hartwig amination) to generate a library of analogs.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.[4][13][14]
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT.
-
Radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) or a fluorescent substrate.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Known selective inhibitors for each transporter (for positive controls and determination of non-specific uptake).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or control inhibitors for a specified time (e.g., 15-30 minutes) at room temperature or 37 °C.
-
Initiation of Uptake: Add the radiolabeled or fluorescent monoamine substrate to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (typically 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification:
-
For radiolabeled assays, lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Receptor Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[15][16][17][18]
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest (e.g., histamine H3 or adrenergic receptors).
-
A high-affinity radioligand for the target receptor.
-
Assay buffer.
-
Test compounds.
-
A known high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand (at a concentration near its Kd), and various concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Future Directions and Conclusion
The this compound scaffold is a rich source of biologically active molecules with therapeutic potential extending far beyond its well-known effects on monoamine transporters. A systematic exploration of the structure-activity relationships for this specific chemical class is warranted to unlock its full potential. Future research should focus on:
-
Comprehensive Profiling: Screening libraries of this compound analogs against a broad panel of GPCRs, ion channels, and enzymes to identify novel biological targets.
-
In Vivo Characterization: Advancing promising lead compounds into in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any newly discovered biological activities, such as antimicrobial or anticancer effects.
By embracing a more expansive view of the pharmacological possibilities of the this compound core, the drug discovery community can leverage this versatile scaffold to develop novel and effective treatments for a wide range of human diseases. This guide provides the foundational knowledge and experimental framework to embark on this exciting endeavor.
References
- 1. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]
- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Phenoxypropylamine Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
The phenoxypropylamine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous blockbuster drugs, most notably in the realm of neuropharmacology. Its inherent structural flexibility and amenability to chemical modification have allowed for the development of compounds with finely tuned affinities for a diverse array of biological targets. This guide provides an in-depth exploration of the therapeutic targets of phenoxypropylamine derivatives, written for researchers, scientists, and drug development professionals. We will delve into the well-established mechanisms centered on monoamine transporters, which form the basis of their antidepressant and anxiolytic activities. Furthermore, we will explore emerging and novel targets, including other classes of receptors, ion channels, and enzymes, that open up new therapeutic possibilities beyond the central nervous system. This document synthesizes field-proven insights with technical accuracy, detailing the causal relationships behind structure-activity profiles and providing robust, validated experimental protocols for target identification and functional characterization.
Part 1: The Phenoxypropylamine Scaffold: A Privileged Structure in Neuropharmacology
The 3-phenoxy-3-phenylpropan-1-amine (PPPA) core structure is a classic example of a "privileged scaffold" in drug discovery. Its journey began with the strategic modification of first-generation antihistamines like diphenhydramine. Scientists at Eli Lilly, recognizing the dual antihistaminic and serotonin reuptake inhibiting properties of diphenhydramine, systematically modified its diphenylmethane core, leading to the creation of the phenoxypropylamine series. This endeavor culminated in the synthesis of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI), which revolutionized the treatment of major depressive disorder.[1][2][3][4][5]
The versatility of this scaffold is evident in the range of approved drugs it has spawned. By altering substituents on the phenyl and phenoxy rings, and modifying the propylamine side chain, medicinal chemists have been able to modulate the affinity and selectivity of these derivatives for various targets. Key examples include:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used for depression, obsessive-compulsive disorder (OCD), and panic disorder.[1][4]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[6][7][8][9]
-
Nisoxetine: A potent and selective norepinephrine reuptake inhibitor, primarily used as a research tool.
-
Duloxetine: A dual serotonin and norepinephrine reuptake inhibitor (SNRI).
This guide will dissect the molecular targets that confer these diverse therapeutic activities.
Part 2: Established Therapeutic Targets in the Central Nervous System
The primary therapeutic value of phenoxypropylamine derivatives in neuropsychiatric disorders stems from their potent modulation of monoamine neurotransmission.
2.1 Monoamine Transporters: The Primary Mechanism for Antidepressant and Anxiolytic Activity
The monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal. By inhibiting these transporters, phenoxypropylamine derivatives increase the concentration and duration of monoamines in the synapse, enhancing neurotransmission.[1][7] This is the core mechanism behind their efficacy as antidepressants and anxiolytics.
Mechanism of Action: The binding of a phenoxypropylamine inhibitor to the transporter protein blocks the re-entry of the neurotransmitter. The prolonged presence of serotonin and/or norepinephrine in the synapse leads to a cascade of downstream adaptive changes, including alterations in receptor sensitivity and gene expression, which are thought to underlie the delayed therapeutic onset of these drugs.[1]
Structure-Activity Relationship (SAR) Insights: The selectivity of these derivatives for SERT versus NET is a classic example of successful SAR-driven drug design.
-
Substitution on the Phenoxy Ring: The position of substituents on the phenoxy ring is critical. For example, substitution at the para position (as in fluoxetine with a CF₃ group) tends to confer high selectivity for SERT. In contrast, substitution at the ortho position (as in nisoxetine with a methoxy group) directs selectivity towards NET.
-
Methyl Group on the Propylamine Chain: The presence and stereochemistry of the methyl group on the propylamine side chain also influence activity.
Table 1: Binding Affinities (Kᵢ, nM) of Representative Phenoxypropylamine Derivatives for Human Monoamine Transporters
| Compound | Primary Target(s) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |
|---|---|---|---|---|---|---|
| Fluoxetine | SERT | ~1 | ~100-300 | ~1000-3000 | ~100-300 | ~1000-3000 |
| Atomoxetine | NET | 77 | 3.5 | 957 | 0.045 | 12.4 |
| Nisoxetine | NET | ~80 | ~0.8 | ~200 | 0.01 | 2.5 |
| Duloxetine | SERT/NET | ~0.8 | ~7.5 | ~240 | 9.4 | 300 |
Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). This table is for comparative purposes.
References
- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 3. About fluoxetine - NHS [nhs.uk]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Anti depressant ( fluoxetine) | PPTX [slideshare.net]
- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Get The Most Prescribed Generic Medications FREE! [freerx.com]
An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Methylphenoxy)propylamine
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Unexplored Pharmacological Landscape of 3-(4-Methylphenoxy)propylamine
The compound this compound represents a fascinating yet largely uncharacterized molecule within the broader class of phenoxypropylamine derivatives. While its precise biological role remains undefined, its structural architecture bears a striking resemblance to a family of compounds with profound effects on the central nervous system. Notably, derivatives of 3-phenoxy-3-phenylpropylamine serve as foundational scaffolds for selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine.[1][2] Furthermore, the broader category of aryloxyphenylpropylamines has been investigated for antidepressant properties, suggesting interactions with monoaminergic systems.[3]
This guide, therefore, is not a retrospective summary of established facts, but a forward-looking, systematic framework for the de novo elucidation of the in vitro mechanism of action of this compound. We will proceed from a foundation of logical hypotheses derived from its structural congeners, detailing the requisite experimental protocols to systematically test these hypotheses. This document is designed to be a practical and intellectually rigorous roadmap for any research team embarking on the characterization of this and similar novel chemical entities.
Section 1: Hypothesis Generation - Inferring Biological Targets from Structural Precedent
Given the structural motifs present in this compound, we can postulate several primary hypotheses regarding its potential molecular targets. The presence of a propyl-amine chain linked to a phenoxy group is a classic pharmacophore known to interact with monoamine systems.
Primary Hypotheses:
-
Hypothesis 1: Inhibition of Monoamine Transporters: The compound may act as an inhibitor of one or more of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This is a primary avenue of investigation due to the structural similarity to SSRIs.
-
Hypothesis 2: Interaction with Adrenergic Receptors: The phenoxypropanolamine backbone is a known scaffold for ligands of adrenergic receptors.[4] It is plausible that this compound exhibits agonist or antagonist activity at these receptors, particularly the beta-adrenergic subtypes.
-
Hypothesis 3: Inhibition of Monoamine Oxidase (MAO) Enzymes: The propylamine moiety is a structural feature found in some inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[5]
Our investigative approach will be to systematically test these hypotheses using a tiered series of in vitro assays, starting with binding studies to establish affinity, followed by functional assays to determine the nature of the interaction.
Section 2: Experimental Workflows for Target Validation
Tier 1: Primary Screening - Radioligand Binding Assays
The initial step is to determine if this compound physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.
-
Preparation of Synaptosomes:
-
Homogenize rat brain tissue (striatum for DAT, hippocampus for SERT and NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assays.
A similar protocol would be followed for adrenergic receptors (e.g., using [³H]dihydroalprenolol for beta-adrenergic receptors) and for MAO enzymes (e.g., using [³H]Ro 41-1049 for MAO-A and [³H]Ro 19-6327 for MAO-B).
Tier 2: Functional Assays - Elucidating the Mode of Action
If binding affinity is established in Tier 1, the next critical step is to determine the functional consequence of this binding. Is this compound an inhibitor, agonist, or antagonist?
This assay directly measures the ability of the compound to inhibit the function of the monoamine transporters.
-
Cell Culture:
-
Use HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Plate the cells in a 96-well microplate and grow to confluence.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
Initiate the uptake by adding a mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
This assay is used to determine if the compound acts as an agonist or antagonist at G-protein coupled receptors, such as the beta-adrenergic receptors, that signal through adenylyl cyclase.[4]
-
Cell Culture:
-
Use CHO or HEK293 cells stably expressing the human beta-1, beta-2, or beta-3 adrenergic receptor.
-
Culture the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Treat the cells with increasing concentrations of this compound.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a known agonist (e.g., isoproterenol) at its EC₅₀ concentration.
-
Measure the resulting cAMP levels.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax.
-
For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.
-
Caption: Postulated Agonist Activity at Beta-Adrenergic Receptors.
Section 3: Data Interpretation and Mechanistic Conclusion
The data generated from these tiered assays will allow for a comprehensive understanding of the in vitro mechanism of action of this compound. The results should be summarized for clear interpretation.
| Assay | Potential Outcome | Interpretation |
| Radioligand Binding | Low Ki values for SERT and NET, high Ki for DAT. | High affinity and selectivity for serotonin and norepinephrine transporters. |
| Neurotransmitter Uptake | Low IC₅₀ values for [³H]serotonin and [³H]norepinephrine uptake. | Potent inhibitor of SERT and NET function. |
| cAMP Accumulation | No significant change in cAMP levels in agonist mode; rightward shift of isoproterenol curve in antagonist mode. | Beta-adrenergic receptor antagonist activity. |
| MAO Inhibition Assay | High IC₅₀ values for both MAO-A and MAO-B. | Not a significant inhibitor of monoamine oxidase. |
Section 4: Concluding Remarks and Future Directions
This guide has outlined a systematic and hypothesis-driven approach to characterize the in vitro mechanism of action of this compound. By employing a tiered strategy of binding and functional assays, researchers can efficiently and accurately define the primary molecular targets and the nature of the compound's interaction with them. The elucidation of such mechanisms is a critical step in the drug discovery and development pipeline, providing the foundational knowledge required for further preclinical and clinical investigation. Future in vitro studies could explore aspects such as transporter kinetics, off-target screening against a broader panel of receptors, and assessment of its potential to be a substrate for the transporters it inhibits.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]
- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine
Molecular Structure and Spectroscopic Overview
3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.
Caption: Molecular structure of this compound with key proton environments labeled for NMR analysis.
The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic profile of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integrations are summarized below. These predictions are based on the analysis of similar structures and established chemical shift tables.[1]
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -CH₂-NH₂ | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to an electron-withdrawing amine group. |
| b | -CH₂-CH₂-CH₂- | ~ 1.9 - 2.1 | Quintet | 2H | Methylene group flanked by two other methylene groups. |
| c | -O-CH₂- | ~ 4.0 - 4.2 | Triplet | 2H | Adjacent to an electronegative oxygen atom. |
| d | Ar-H | ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons ortho to the ether linkage. |
| e | Ar-H | ~ 7.0 - 7.2 | Doublet | 2H | Aromatic protons meta to the ether linkage. |
| f | -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |
| g | Ar-CH₃ | ~ 2.3 | Singlet | 3H | Methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on its structure, we anticipate 8 distinct signals.
| Carbon Environment | Predicted δ (ppm) | Rationale |
| -CH₂-NH₂ | ~ 40 - 45 | Aliphatic carbon attached to a nitrogen atom. |
| -CH₂-CH₂-CH₂- | ~ 28 - 32 | Aliphatic carbon in the middle of the propyl chain. |
| -O-CH₂- | ~ 65 - 70 | Aliphatic carbon attached to an oxygen atom. |
| Ar-C (ipso to -OCH₂) | ~ 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |
| Ar-C (ortho to -OCH₂) | ~ 114 - 118 | Aromatic carbons shielded by the electron-donating ether group. |
| Ar-C (meta to -OCH₂) | ~ 128 - 132 | Aromatic carbons. |
| Ar-C (para to -OCH₂) | ~ 130 - 135 | Aromatic carbon bearing the methyl group. |
| Ar-CH₃ | ~ 20 - 25 | Methyl carbon attached to the aromatic ring. |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[2]
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3400 - 3250 | N-H stretch (primary amine) | Medium, two bands | Characteristic of a primary amine. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak | Aromatic C-H bonds. |
| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Aliphatic C-H bonds in the propyl and methyl groups. |
| 1600 - 1475 | C=C stretch (aromatic) | Medium | Aromatic ring skeletal vibrations. |
| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretch. |
| 1050 - 1000 | C-O stretch (alkyl ether) | Strong | Symmetric C-O-C stretch. |
| 850 - 800 | C-H bend (para-disubstituted) | Strong | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the neat liquid or solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 165.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[3]
-
Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment corresponding to the p-cresol radical cation at m/z = 108 .
-
Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would result in a phenoxy radical and a propylamine cation, with a fragment at m/z = 58 ([CH₂(CH₂)₂NH₂]⁺).
-
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
Data Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio and detected.
Overall Workflow for Spectroscopic Characterization
The comprehensive characterization of this compound should follow a logical workflow to ensure all necessary data is collected and interpreted correctly.
Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this compound. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.
References
- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility and Stability of 3-(4-Methylphenoxy)propylamine: A Practical and Mechanistic Guide
An In-Depth Technical Guide for Researchers
Abstract
3-(4-Methylphenoxy)propylamine is an aryloxypropylamine scaffold of significant interest in medicinal chemistry and materials science. As with any chemical entity destined for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of this compound in common laboratory solvents. Eschewing a simple data sheet, this document delivers field-proven experimental protocols, explains the causal-mechanistic rationale behind methodological choices, and offers insights into predicting and interpreting results. It is designed to empower researchers, scientists, and drug development professionals to generate robust and reliable data, thereby accelerating research and development timelines.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a chemical compound from discovery to application is critically dependent on its physicochemical properties. Among the most vital are solubility and stability. Solubility dictates how a compound can be formulated, purified, and utilized in biological or chemical systems, directly impacting bioavailability and assay performance.[1] Stability determines a compound's shelf-life, its compatibility with other substances, and its degradation profile, which is a crucial safety and efficacy consideration.
This compound, possessing a primary amine, an ether linkage, and an aromatic ring, presents a unique combination of functional groups that govern its behavior. The primary amine offers a site for salt formation and hydrogen bonding, while the ether linkage and aromatic core contribute to its lipophilicity. Understanding the interplay of these features is key to predicting its behavior in different solvent environments. This guide provides the tools to move beyond prediction to empirical determination.
Solubility Profile: From Theoretical Prediction to Empirical Determination
A compound's solubility is a function of its own structure and the properties of the solvent, including polarity, hydrogen bonding capacity, and pH.[2]
-
Structural Considerations for this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine group can act as a hydrogen bond donor and acceptor, suggesting potential solubility. However, the hydrophobic backbone (aromatic ring and propyl chain) will limit aqueous solubility. Solubility in water is expected to be highly pH-dependent; protonation of the amine at acidic pH will form a more soluble salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors and can solvate the amine group. Given the compound's mixed polarity, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the tolyl and propyl groups suggests some solubility in these solvents, though it may be limited by the polar amine group.
-
While predictions are useful, empirical measurement is essential. The two most relevant types of solubility measurements in a research context are kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[1] It's a high-throughput method useful for early-stage discovery to flag potential issues.[2]
-
Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent. It is determined by allowing excess solid to equilibrate with the solvent over a longer period and is the gold standard for preformulation and development.[4]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes the definitive "shake-flask" method to determine thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with excess solid, then measure the concentration of the dissolved compound.[4]
Methodology Rationale: This method is chosen for its accuracy and direct measurement of equilibrium. Using HPLC for quantification provides high specificity and sensitivity, allowing for precise determination even at low solubility levels.[3]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected test solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is critical; a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure true equilibrium is achieved.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The two best methods are:
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.
-
Filtration: Use a syringe filter with a low-binding membrane material (e.g., PVDF or PTFE) appropriate for the solvent. Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[5]
-
Calculate the original concentration in the saturated solution (in mg/mL or µg/mL) by applying the dilution factor.
-
Data Presentation: Solubility of this compound
Researchers should use the protocol above to populate a data table, creating a clear and comparable summary of the compound's solubility profile.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Polar Protic | Water (pH 7.4) | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
| Methanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |
| Ethanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |
| Polar Aprotic | DMSO | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
| Acetonitrile | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |
| Tetrahydrofuran (THF) | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |
| Nonpolar | Toluene | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
| Heptane | 25 | [Experimental Data] | Shake-Flask HPLC-UV |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical Stability: Assessing Degradation Pathways and Incompatibilities
The stability of this compound is dictated by the chemical reactivity of its functional groups. The primary amine and ether linkages are the most likely sites for degradation.[6] Amines are susceptible to oxidation, while ethers can undergo hydrolysis under harsh conditions.[7][8]
Potential Degradation Pathways:
-
Oxidation: The primary amine can be oxidized to form various products, including imines, hydroxylamines, or N-oxides. This is often mediated by atmospheric oxygen, metal ions, or other oxidizing agents.[7]
-
Hydrolysis: While generally stable, the ether linkage can be cleaved under strong acidic or basic conditions, particularly at elevated temperatures, to yield p-cresol and 3-aminopropanol.[6]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[9]
To assess stability proactively, a forced degradation (or stress testing) study is the industry-standard approach.[9] This involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and sensitive conditions.
Experimental Protocol: Forced Degradation (Stress Testing)
Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, heat, light) as outlined by the International Conference on Harmonization (ICH) guidelines.[9] An HPLC method is used as it can separate the parent compound from its degradation products, making it a "stability-indicating" method.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in neutral water or mobile phase) should be run in parallel.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Dilute the stock solution with 3-6% H₂O₂. Keep at room temperature for 24-48 hours.[10]
-
Thermal Degradation: Keep the stock solution (or solid compound) in an oven at a high temperature (e.g., 80°C) for 48-72 hours.[11]
-
Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz cuvette) to a calibrated light source (as per ICH Q1B guidelines).
-
-
Sample Quenching & Analysis:
-
After the incubation period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze all samples (stressed and control) by a stability-indicating HPLC-UV method. An LC-MS method can be used in parallel to obtain mass information on any new peaks observed.[10]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of the parent compound remaining.
-
Identify any significant degradation products (new peaks).
-
Determine the "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.
-
Potential Degradation Pathways of this compound
Caption: Potential Degradation Pathways for Aryloxypropylamines.
Best Practices for Handling and Storage
Based on the general chemical properties of amines, the following best practices are recommended to ensure the long-term integrity of this compound:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.
-
Solvent Selection: For stock solutions, use aprotic solvents like DMSO or acetonitrile. Avoid long-term storage in reactive solvents.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13][14] Amines can react exothermically with such materials.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By combining theoretical predictions with rigorous, well-justified experimental protocols, researchers can generate the high-quality data necessary to advance their projects. The provided methodologies for thermodynamic solubility and forced degradation are foundational assays in the pharmaceutical and chemical industries, ensuring that the data generated is both reliable and relevant. Adherence to these protocols and best practices will mitigate risks, prevent costly experimental failures, and accelerate the path from the laboratory to real-world applications.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. afgsci.com [afgsci.com]
- 13. fishersci.com [fishersci.com]
- 14. vumc.org [vumc.org]
Safety, Handling, and Storage Guidelines for 3-(4-Methylphenoxy)propylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenoxy)propylamine and its structural analogs are primary aromatic amines, a class of compounds widely utilized as intermediates in various industrial applications, including pharmaceutical synthesis.[1][2] While indispensable in research and development, their handling necessitates a robust understanding of their potential hazards and the implementation of rigorous safety protocols. The reactivity of the primary amine group, combined with the aromatic structure, presents specific health and safety challenges that must be proactively managed.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and guidelines herein are synthesized from established safety data for structurally related aromatic amines and general chemical safety principles, designed to empower researchers to mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is critical for protecting personnel from potential exposure and maintaining the integrity of experimental work.
Hazard Identification and Toxicological Profile
Understanding the specific hazards associated with this compound is the foundation of its safe use. Based on data from structurally similar compounds, it is classified as an irritant and is harmful if ingested.
1.1. GHS Classification
The hazard profile, extrapolated from related molecules, necessitates the following classifications.
| Hazard Class | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |
1.2. Toxicological Summary
-
Oral Toxicity: Ingestion can lead to harmful systemic effects. Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3][4]
-
Dermal Exposure: The compound is irritating to the skin, and like many aromatic amines, may be absorbed through the skin.[5] Prolonged contact should be avoided, and contaminated clothing must be removed and laundered before reuse.[3]
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3] All handling of solids or solutions should be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Eye Contact: Direct contact poses a risk of serious eye irritation.[3] Chemical splash goggles are mandatory.
Carcinogenicity: While this specific compound is not classified as a carcinogen by IARC, NTP, or OSHA, it belongs to the broader class of aromatic amines, some of which are known or suspected carcinogens.[1][2][6] Therefore, it is prudent to handle it with the care afforded to a potential carcinogen, minimizing exposure at all times.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, combining engineering controls with appropriate personal protective equipment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to keep airborne concentrations low.[6][7] The fume hood is the primary barrier against inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][8]
2.2. Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[9] A face shield should be worn over safety goggles when there is a significant risk of splashing.[9]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator may be required.[9][10] All respirator use must be part of a formal respiratory protection program.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Protocols
Adherence to standardized protocols is crucial for minimizing the risk of exposure during routine laboratory operations.
3.1. General Handling Precautions
-
Avoid all personal contact, including inhalation.[11]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6]
-
Use spark-proof tools and avoid sources of ignition if handling in the presence of flammable solvents.[14][15]
3.2. Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Don the required PPE as described in Section 2.2.
-
Tare Balance: Place a clean weigh boat on an analytical balance located inside the fume hood and tare the balance.
-
Aliquot Compound: Using a designated, clean spatula, carefully transfer the desired amount of this compound from its storage container to the weigh boat. Perform this transfer slowly to prevent the generation of airborne dust.
-
Seal and Record: Tightly close the primary storage container. Record the final mass from the balance.
-
Dissolution: Carefully add the weighed solid to a pre-labeled volumetric flask or beaker. Use a powder funnel to prevent spillage.
-
Solvent Addition: Slowly add the desired solvent to the vessel, rinsing the weigh boat and funnel into the vessel to ensure a complete quantitative transfer.
-
Mixing: Cap and mix the solution by inversion or using a magnetic stirrer until the solid is fully dissolved.
-
Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.
-
Doff PPE: Remove PPE in the correct order before exiting the lab.
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][16] A storage temperature of 2-8°C is often recommended for long-term stability.[7][17]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][14]
-
Container Integrity: Protect containers from physical damage and check regularly for leaks.[3]
Emergency Procedures
A clear, rehearsed emergency plan is critical for responding effectively to accidents.
5.1. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the exposed person to fresh air at once.[7][18] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[18][19]
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][20] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if it is safe to do so.[12] Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting.[8][19] Rinse the mouth with water and seek immediate medical attention.[7]
5.2. Accidental Release Measures
In the event of a spill, a systematic response is required to protect personnel and the environment.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.
-
Control: Eliminate all sources of ignition.[15]
-
Contain: Prevent the spill from entering drains or waterways.[6][12]
-
Clean-up: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[15][21] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[15][21]
-
Decontaminate: Wash the spill area thoroughly with detergent and water.[16]
Caption: Step-by-step workflow for responding to a chemical spill.
Waste Disposal
All waste materials must be handled as hazardous waste.
-
Product: Dispose of surplus and non-recyclable material through a licensed disposal company.[6]
-
Contaminated Packaging: Dispose of contaminated containers as unused product.[6] Do not reuse empty containers.
-
Regulations: All disposal practices must be in accordance with federal, state, and local regulations. Do not let the product enter drains or the environment.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. afgsci.com [afgsci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fishersci.com [fishersci.com]
- 15. PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. media.hiscoinc.com [media.hiscoinc.com]
- 17. 3-(4-methylphenoxy)propan-1-amine | 50911-62-1 [amp.chemicalbook.com]
- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 19. fishersci.com [fishersci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. METHOXYISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Harnessing the Therapeutic Potential of Novel Propylamine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Propylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The propylamine moiety, a seemingly simple three-carbon chain with a terminal amine, represents a cornerstone in modern pharmacology. Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. Propylamine derivatives have given rise to a multitude of approved drugs spanning diverse therapeutic areas, from antihistamines like chlorpheniramine to selective serotonin reuptake inhibitors (SSRIs) and anticonvulsants.[1][2] The inherent flexibility of the propyl chain, coupled with the basicity of the terminal amine, allows for precise tailoring of physicochemical properties and target engagement. This guide will provide an in-depth exploration of the potential research applications for novel propylamine derivatives, offering a strategic framework for their preclinical evaluation and development. We will delve into the causal relationships behind experimental choices, providing detailed, self-validating protocols to empower researchers in their quest for the next generation of propylamine-based therapeutics.
I. Identifying Therapeutic Opportunities: From Target Validation to Lead Discovery
The journey of a novel propylamine derivative from a laboratory curiosity to a potential therapeutic agent begins with the identification of a relevant biological target and a robust screening cascade. The choice of therapeutic area will dictate the specific targets and assays employed.
Neurology: A Fertile Ground for Propylamine Derivatives
The central nervous system (CNS) has historically been a primary focus for propylamine-based drugs due to their ability to modulate the activity of various neurotransmitter receptors and ion channels.
-
Dopaminergic and Serotonergic Systems: Propylamine derivatives have shown significant promise as ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[3][4][5] The design of novel derivatives often involves modifying the substituents on the aromatic rings and the amine to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).[3][4]
-
Anticonvulsant Activity: Several propylamine derivatives have demonstrated potent anticonvulsant effects.[6][7][8] The underlying mechanisms often involve modulation of voltage-gated ion channels or enhancement of GABAergic inhibition.
Enzyme Inhibition: A Precise Approach to Disease Modification
Enzymes are highly attractive drug targets due to their critical roles in physiological and pathological processes.[][10][11] Propylamine derivatives can be designed to act as specific enzyme inhibitors, offering a targeted approach to disease treatment.
-
Squalene Synthase Inhibition: Novel propylamine derivatives have been successfully developed as orally active squalene synthase inhibitors, demonstrating potential as lipid-lowering agents for the treatment of hypercholesterolemia.
-
Cytochrome P450 Inhibition: The interaction of propylamine derivatives with cytochrome P450 (CYP450) enzymes is a critical consideration in drug development. While unintentional inhibition can lead to adverse drug-drug interactions, targeted inhibition of specific CYP450 isoforms is a valid therapeutic strategy in certain contexts.[12]
Oncology: Emerging Applications in Cancer Therapy
Recent research has highlighted the potential of propylamine derivatives in oncology. Their mechanisms of action can be diverse, ranging from the inhibition of kinases involved in cancer cell signaling to the induction of apoptosis. The exploration of propylamine derivatives as anticancer agents is a rapidly evolving field.[13]
Infectious Diseases: A Renewed Focus on Antimicrobial Agents
The propylamine scaffold can be found in compounds with demonstrated antimicrobial and antiviral activity.[13][14][15] For instance, certain propylamine-containing formulations have shown efficacy against SARS-CoV-2 in vitro.[14][15]
II. Preclinical Evaluation Strategy: A Phased Approach to De-risking Novel Derivatives
A systematic and rigorous preclinical evaluation is paramount to identifying promising lead candidates and minimizing late-stage attrition. The following experimental workflow provides a comprehensive framework for characterizing novel propylamine derivatives.
Caption: A phased preclinical evaluation workflow for novel propylamine derivatives.
III. Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the preclinical evaluation of propylamine derivatives.
In Vitro Pharmacology: Unraveling Molecular Interactions
3.1.1. Radioligand Binding Assay for GPCR Targets
-
Objective: To determine the binding affinity (Ki) of a novel propylamine derivative to a specific G protein-coupled receptor (GPCR).
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Protocol:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (propylamine derivative).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.[16]
-
3.1.2. Enzyme Inhibition Assay (Kinetic Analysis)
-
Objective: To determine the potency (IC50) and mechanism of inhibition of a novel propylamine derivative against a target enzyme.[16][17]
-
Principle: This assay measures the effect of the inhibitor on the rate of the enzyme-catalyzed reaction.[16]
-
Protocol:
-
In a 96-well plate, add the assay buffer, the target enzyme, and increasing concentrations of the propylamine derivative inhibitor.
-
Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period.
-
Initiate the reaction by adding the enzyme's substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[18] To determine the mechanism of inhibition, perform kinetic experiments at varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.[19]
-
In Vitro ADME/Tox: Predicting In Vivo Behavior
A comprehensive suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays is crucial for early de-risking of drug candidates.[20][21][22][23]
| Assay | Purpose | Typical Method |
| Metabolic Stability | To assess the rate of metabolism by liver enzymes. | Incubation with liver microsomes or hepatocytes and measuring compound disappearance over time.[22] |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with specific CYP450 isoforms and a probe substrate to measure inhibition.[20][24] |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Equilibrium dialysis or ultrafiltration.[23][24] |
| Cell Permeability | To predict intestinal absorption. | Caco-2 cell monolayer assay.[22] |
| Cytotoxicity | To assess general cellular toxicity. | MTT or LDH release assays in a relevant cell line.[22][25] |
| hERG Liability | To evaluate the risk of cardiac arrhythmia. | Patch-clamp electrophysiology or binding assays.[24] |
In Vivo Models: Assessing Efficacy and Safety
In vivo studies are essential to confirm the therapeutic potential of a lead candidate in a living organism. The choice of animal model is dependent on the therapeutic indication.
3.3.1. Maximal Electroshock (MES) Seizure Model (for Anticonvulsants)
-
Objective: To evaluate the ability of a propylamine derivative to prevent the tonic-clonic seizures induced by electrical stimulation.[6][26]
-
Principle: This model is predictive of efficacy against generalized tonic-clonic seizures in humans.[26]
-
Protocol:
-
Administer the test compound to rodents (mice or rats) via the desired route (e.g., oral, intraperitoneal).
-
After a predetermined time, deliver a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
-
IV. Signaling Pathways and Mechanistic Elucidation
Understanding the molecular mechanisms by which novel propylamine derivatives exert their effects is crucial for rational drug design and development.
Caption: A generalized GPCR signaling pathway often modulated by propylamine derivatives.
Conclusion: The Enduring Promise of Propylamine Derivatives
The propylamine scaffold continues to be a rich source of novel therapeutic agents. Its adaptability allows for the fine-tuning of pharmacological properties to address a wide range of diseases. A systematic and mechanistically driven approach to the preclinical evaluation of new propylamine derivatives, as outlined in this guide, is essential for unlocking their full therapeutic potential. By integrating rational design, robust in vitro and in vivo testing, and a deep understanding of the underlying biology, researchers can continue to leverage this privileged structure to develop innovative medicines that address unmet medical needs.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 8. ijpsr.com [ijpsr.com]
- 10. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antiviral Activity of the PropylamylatinTM Formula against the Novel Coronavirus SARS-CoV-2 In Vitro Using Direct Injection and Gas Assays in Virus Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of the PropylamylatinTM Formula against the Novel Coronavirus SARS-CoV-2 In Vitro Using Direct Injection and Gas Assays in Virus Suspensions [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. cellgs.com [cellgs.com]
- 23. marinbio.com [marinbio.com]
- 24. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 26. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Methylphenoxy)propylamine
Introduction
3-(4-Methylphenoxy)propylamine is a primary amine featuring a propyl chain linked to a p-cresol moiety via an ether linkage. This structural motif makes it a valuable building block in medicinal chemistry and drug development. Its synthesis is of significant interest to researchers engaged in the discovery of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the experimental choices.
Two common and effective strategies for the synthesis of aryloxy alkylamines are the Williamson ether synthesis followed by a Gabriel synthesis, or a direct nucleophilic substitution with a protected amine. This guide will focus on a two-step approach commencing with a Williamson ether synthesis to form the ether linkage, followed by a Gabriel synthesis to introduce the primary amine. This method is often preferred as it avoids the potential for over-alkylation that can occur with direct amination.[1][2]
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below. It is imperative to use reagents of appropriate purity and to handle all chemicals in accordance with their respective Safety Data Sheets (SDS).
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier (Example) |
| p-Cresol | C₇H₈O | 108.14 | 106-44-5 | ≥99% | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 109-70-6 | ≥98% | Alfa Aesar |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | ACS Grade | VWR |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1074-82-4 | ≥98% | TCI America |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous | Acros Organics |
| Hydrazine monohydrate | H₆N₂O | 50.06 | 7803-57-8 | ≥98% | EMD Millipore |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | 200 Proof | Decon Labs |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | ACS Grade | Macron |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (conc.) | J.T. Baker |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% | BDH |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous | EMD Millipore |
Synthesis Protocol
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Williamson Ether Synthesis - Formation of 1-(3-chloropropoxy)-4-methylbenzene.
-
Step 2: Gabriel Synthesis - Conversion of the alkyl chloride to the primary amine.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 1-(3-chloropropoxy)-4-methylbenzene
This initial step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4][5] The phenoxide of p-cresol, generated in situ by the base potassium carbonate, acts as the nucleophile. 1-Bromo-3-chloropropane is chosen as the alkylating agent due to the higher reactivity of the bromine atom in the Sₙ2 reaction, leaving the chloro group intact for the subsequent step.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (10.81 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and 250 mL of acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromo-3-chloropropane (15.74 g, 0.1 mol) to the mixture dropwise over 10 minutes.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 1-(3-chloropropoxy)-4-methylbenzene as a colorless oil.
Step 2: Synthesis of this compound
The second stage utilizes the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides, which effectively prevents the formation of secondary and tertiary amine byproducts.[6][7][8] The phthalimide anion serves as a surrogate for the ammonia anion.[6] The final amine is liberated by hydrazinolysis.[1][2]
Procedure:
-
In a 250 mL round-bottom flask, dissolve the 1-(3-chloropropoxy)-4-methylbenzene (9.23 g, 0.05 mol) obtained from Step 1 and potassium phthalimide (10.18 g, 0.055 mol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.
-
The solid N-(3-(4-Methylphenoxy)propyl)phthalimide will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid intermediate in a vacuum oven.
-
To a 500 mL round-bottom flask, add the dried phthalimide intermediate (0.05 mol theoretical) and 200 mL of ethanol.
-
Add hydrazine monohydrate (3.0 g, 0.06 mol) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add 100 mL of 2 M hydrochloric acid.
-
Stir for 30 minutes, then filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add 100 mL of 2 M sodium hydroxide to the residue to basify the solution (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons from the p-cresol ring, a singlet for the methyl group, and multiplets for the propyl chain protons and the amine protons.
-
¹³C NMR (CDCl₃, 100 MHz): Will show distinct peaks for the aromatic carbons, the methyl carbon, and the aliphatic carbons of the propyl chain.
-
FT-IR (neat): Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O-C stretching of the ether, and aromatic C=C bending.
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the protonated product.
Safety and Handling
-
p-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1-Bromo-3-chloropropane: Lachrymator and potential carcinogen. Use only in a well-ventilated fume hood.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Teratogen and liver toxicant. Handle with extreme care in a fume hood.
-
Hydrazine: Highly toxic, corrosive, and a suspected carcinogen. Work with this reagent requires strict adherence to safety protocols, including the use of a fume hood and appropriate PPE.
-
Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care and appropriate PPE.
All waste generated during this synthesis must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Using 3-(4-Methylphenoxy)propylamine as a precursor for pharmaceutical synthesis
An Application Guide to the Synthesis of Aryloxypropanamine Scaffolds Utilizing 3-(4-Methylphenoxy)propylamine and Its Isomers
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Aryloxypropanamine Scaffolds
The aryloxypropanamine framework is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. These compounds are particularly prominent in the development of drugs targeting the central nervous system. A key precursor in the synthesis of these vital molecules is this compound and its structural isomers. This guide provides an in-depth exploration of the application of this precursor, with a focus on the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] While the commercial synthesis of Atomoxetine utilizes the ortho-methylphenoxy isomer, the study of the para-methylphenoxy analogue is crucial for understanding structure-activity relationships, impurity profiling, and the development of novel pharmaceutical candidates.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the synthesis and analysis of these compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe application in any synthetic protocol.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-(p-Tolyloxy)propylamine |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 103-56-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 255-257 °C |
| Solubility | Miscible with water and common organic solvents |
Handling and Safety Precautions
As with most primary amines, this compound and its related compounds are hazardous and require careful handling in a controlled laboratory environment.
-
General Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Spill & Leakage : In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material and dispose of it as hazardous waste. Do not let the product enter drains.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4]
-
Toxicity : Amines can be corrosive and may cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[5] Always consult the specific Safety Data Sheet (SDS) for the material before use.
Core Application: Synthesis of Atomoxetine and Its Isomers via Nucleophilic Aromatic Substitution
The synthesis of aryloxypropanamines like Atomoxetine typically involves a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the formation of an ether linkage between a chiral amino alcohol and an activated aryl halide.
The general synthetic strategy involves reacting an alkoxide of a suitable N-methyl-3-phenyl-3-hydroxypropylamine with a fluorotoluene isomer.[6] The success of this reaction is contingent on the activation of the aryl halide and the use of a strong base to deprotonate the hydroxyl group of the amino alcohol, thereby forming a potent nucleophile.
General Synthetic Pathway
The following diagram illustrates the general pathway for the synthesis of Atomoxetine isomers. The specific isomer produced is determined by the choice of the fluorotoluene starting material (e.g., 2-fluorotoluene for Atomoxetine, 4-fluorotoluene for the para-isomer).
Caption: General workflow for the synthesis of Atomoxetine isomers.
Detailed Protocol: Synthesis of (R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine
This protocol details the synthesis of the para-isomer of Atomoxetine, directly applying the precursor topic. This procedure is adapted from established methods for Atomoxetine synthesis.[6][7][8]
Materials and Reagents
-
(R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
4-Fluorotoluene
-
Potassium t-butoxide (KOtBu)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Demineralized Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Experimental Procedure
Caption: Step-by-step workflow for the synthesis protocol.
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent), potassium t-butoxide (approx. 1.2 equivalents), and N-Methyl-2-pyrrolidone (NMP).
-
Addition of Aryl Halide : To the stirred suspension, add 4-fluorotoluene (1 equivalent).
-
Reaction : Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 12-15 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing demineralized water and toluene.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Free Base : Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (R)-N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine, typically as an oil.
-
Purification and Salt Formation (Optional but Recommended) : The crude free base can be purified by silica gel column chromatography. For easier handling and improved stability, the purified free base can be converted to its hydrochloride salt. Dissolve the purified oil in a suitable solvent like methyl tertiary butyl ether, and add a solution of HCl in the same solvent. Stir until precipitation is complete.
-
Final Product Isolation : Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to obtain the final product as a crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized compound must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final product and for monitoring the progress of the reaction. It is also crucial for detecting and quantifying any isomeric impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the product, further confirming its identity.
Impurity Profiling
A critical aspect of pharmaceutical synthesis is the identification and control of impurities. In the synthesis of Atomoxetine, regioisomeric impurities can arise from contaminants in the starting materials. For instance, if the 2-fluorotoluene used for Atomoxetine synthesis is contaminated with 4-fluorotoluene, the final product will contain N-methyl-3-(4-methylphenoxy)-3-phenylpropylamine (the subject of our protocol) as an impurity.[9] Therefore, stringent quality control of starting materials and robust analytical methods for final product analysis are paramount.
Conclusion
This compound and its isomers are indispensable precursors in the synthesis of the pharmacologically significant aryloxypropanamine class of compounds. The synthetic route, primarily involving a nucleophilic aromatic substitution, is a robust and scalable method. A comprehensive understanding of the reaction mechanism, meticulous control over reaction conditions, and rigorous analytical characterization are essential for ensuring the synthesis of high-purity active pharmaceutical ingredients. The protocols and insights provided in this guide are intended to equip researchers and developers with the foundational knowledge required to successfully and safely utilize these versatile chemical building blocks in their pharmaceutical synthesis endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. One moment, please... [afgsci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. US20080004470A1 - Synthesis of Atomoxetine Hydrochloride - Google Patents [patents.google.com]
- 8. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Analytical Strategies for the Quantification of 3-(4-Methylphenoxy)propylamine: A Guide to Method Selection and Implementation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 3-(4-Methylphenoxy)propylamine. As a primary amine containing a phenoxy moiety, this compound is representative of key intermediates and potential impurities encountered in pharmaceutical synthesis. Ensuring its precise measurement is critical for process control, quality assurance, and regulatory compliance. This document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, adherence to validation principles as outlined by the International Council for Harmonisation (ICH), and practical insights for implementation in a research and development or quality control setting.
Introduction and Analytical Considerations
This compound is a chemical entity featuring a primary aliphatic amine and a substituted aromatic ring. Its structure makes it a valuable building block in organic synthesis, but also a potential process-related impurity that must be monitored and controlled in the manufacturing of active pharmaceutical ingredients (APIs). The accurate quantification of such compounds is a cornerstone of ensuring drug product safety and efficacy.
The primary amine functional group presents unique analytical challenges. Amines are known to be highly active and can interact with silanol groups on traditional silica-based chromatography columns, leading to poor peak shape (tailing) and reduced sensitivity.[1] Furthermore, while the phenoxy group provides a chromophore, its UV absorbance may be insufficient for trace-level quantification without derivatization. Therefore, selecting an appropriate analytical technique requires careful consideration of the sample matrix, required sensitivity, and available instrumentation. This guide presents three complementary techniques, each suited for different analytical scenarios.
Strategic Selection of an Analytical Method
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the expected concentration range of the analyte, the complexity of the sample matrix, and the desired throughput.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of most pharmaceutical quality control laboratories.[2] It is ideal for quantifying the analyte at moderate to high concentrations (e.g., >0.05% w/w in a drug substance). Its robustness and simplicity make it suitable for routine analysis.
-
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: GC is well-suited for volatile and thermally stable compounds like this compound. Coupling it with a mass spectrometer provides high selectivity and sensitivity. This method is particularly useful for identifying and quantifying the analyte as a residual impurity in solvents or other volatile matrices.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[4][5] By using Multiple Reaction Monitoring (MRM), it can selectively detect the analyte in the presence of co-eluting matrix components, making it the method of choice for bioanalysis or determining trace impurities in final drug products.[6]
The following diagram illustrates a logical workflow for method selection.
Caption: Decision tree for selecting the optimal analytical method.
Detailed Analytical Protocols
The following protocols are provided as robust starting points for method development and validation. Analysts should perform system suitability tests before each run to ensure the system is performing correctly.[7]
Protocol 1: Quantification by Reverse-Phase HPLC-UV
Principle: This method separates this compound from other components on a C18 reverse-phase column. The primary amine necessitates the use of a mobile phase with a suitable pH and potentially an ion-pairing agent or a modern base-deactivated column to ensure good peak symmetry. Quantification is performed using an external standard calibration curve.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Potassium phosphate monobasic, phosphoric acid.
-
This compound reference standard.
Protocol Steps:
-
Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of Buffer (Solvent A) and Acetonitrile (Solvent B).
-
Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample containing the analyte and dissolve it in the 50:50 ACN/water diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reverse-phase column for general-purpose separations.[8] |
| Mobile Phase | Gradient: 10% B to 70% B in 15 min | A gradient elution ensures separation of the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Detection | UV at 225 nm | The phenoxy group is expected to have absorbance in the low UV range. A PDA detector can confirm peak purity. |
-
System Suitability: Inject the 10 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%, and the tailing factor for the analyte peak should be ≤ 1.5.
-
Quantification: Construct a calibration curve by plotting the peak area versus concentration. Determine the concentration in the sample using the linear regression equation from the curve.
Protocol 2: Quantification by GC-MS
Principle: This method is suitable for volatile and thermally stable analytes. The sample is injected into a heated inlet, vaporized, and separated on a capillary column. The mass spectrometer provides highly selective detection and confirmation of the analyte's identity based on its mass spectrum. A base-deactivated column is critical to prevent peak tailing.[1]
Instrumentation and Materials:
-
GC system with a split/splitless inlet and a Mass Spectrometric detector (MSD).
-
Autosampler vials with septa.
-
Helium (carrier gas), HPLC grade methanol (solvent).
-
This compound reference standard.
Protocol Steps:
-
Standard Solution Preparation: Prepare a 100 µg/mL stock solution of the reference standard in methanol. Create calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution.
-
Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm | A low-polarity, general-purpose column. A base-deactivated variant is highly recommended. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for higher concentration samples. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min | A temperature ramp effectively separates components based on boiling point. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the detector. |
| MS Detection | Scan Mode (50-350 m/z) for identity, SIM for quantification | Scan mode provides a full mass spectrum for confirmation. Selected Ion Monitoring (SIM) enhances sensitivity for quantification.[8] |
| Quantitation Ion | To be determined from the analyte's mass spectrum (e.g., molecular ion or a major fragment). |
-
System Suitability: Inject a mid-level standard. The peak should be symmetrical, and the signal-to-noise ratio should be >10.
-
Quantification: Create a calibration curve using the area of the selected quantitation ion versus concentration.
Protocol 3: Quantification by LC-MS/MS
Principle: This ultra-sensitive method combines the separation power of HPLC with the selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification (MRM).[6][9]
Instrumentation and Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
LC-MS grade solvents (Acetonitrile, Water, Formic Acid).
-
This compound reference standard.
-
(Optional) Isotopically labeled internal standard for highest accuracy.
Protocol Steps:
-
Analyte Tuning: Infuse a dilute solution of the reference standard (~1 µg/mL) directly into the mass spectrometer to optimize ESI parameters (e.g., capillary voltage) and determine the precursor ion (likely [M+H]+) and the most abundant, stable product ions for MRM.
-
Mobile Phase Preparation: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution Preparation: Prepare a stock solution and calibration standards in 50:50 ACN/Water, typically in the ng/mL range (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL).
-
Sample Preparation: Use a simple "dilute-and-shoot" approach for clean samples. For complex matrices (e.g., plasma, API formulations), a sample cleanup step like protein precipitation or solid-phase extraction (SPE) is required to minimize matrix effects.[10]
-
Instrumental Conditions:
| Parameter | Setting | Rationale |
| Column | C18 or Biphenyl, 50 x 2.1 mm, 1.8 µm | A shorter column with smaller particles is used for high-throughput analysis.[11] |
| Mobile Phase | Gradient: 5% B to 95% B in 3 min | A fast gradient is sufficient due to the high selectivity of the MS/MS detector. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | ESI Positive | Primary amines readily form positive ions ([M+H]+) in acidic mobile phases.[6] |
| MRM Transitions | Precursor Ion → Product Ion 1 (Quantifier) Precursor Ion → Product Ion 2 (Qualifier) | Using two transitions provides high confidence in analyte identification according to regulatory guidance.[12] |
-
System Suitability: Inject a low-to-mid level standard. The retention time should be stable, and the peak shape should be sharp and symmetrical.
-
Quantification: Construct a calibration curve using the peak area ratio of the analyte to the internal standard (if used) versus concentration.
Method Validation: Ensuring Trustworthiness and Reliability
Any analytical method used for regulatory purposes or to make critical quality decisions must be validated.[13][14] Validation demonstrates that the method is suitable for its intended purpose. The validation should be conducted according to ICH Q2(R1) guidelines.[12]
The following workflow and table summarize the key validation parameters.
Caption: A typical workflow for analytical method validation.
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte.[7] | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte retention time in blank/placebo samples. For MS, ion ratio consistency. |
| Linearity | To demonstrate a proportional relationship between signal and concentration.[13] | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval where the method is precise, accurate, and linear.[13] | Typically 80-120% of the target concentration for an assay; from LOQ to 120% for an impurity. |
| Accuracy | The closeness of the measured value to the true value.[14] | Typically 98.0-102.0% recovery for an assay; 90.0-110.0% for impurities. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%. |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio ≥ 3. |
| LOQ | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[14] | Signal-to-Noise ratio ≥ 10; Precision (RSD) ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
Conclusion
The successful quantification of this compound relies on the judicious selection of an analytical method tailored to the specific analytical challenge. For routine quality control of the bulk substance, a validated HPLC-UV method provides a robust and reliable solution. For the analysis of volatile impurities or residuals, GC-MS offers excellent performance, provided that column activity is properly managed. When ultimate sensitivity and selectivity are required for trace-level analysis in complex matrices, an LC-MS/MS method is unparalleled. Each protocol presented herein serves as a comprehensive starting point that, when subjected to rigorous validation according to ICH guidelines, will yield trustworthy and accurate data essential for researchers, scientists, and drug development professionals.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. baua.de [baua.de]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.com [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. fda.gov [fda.gov]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. wjarr.com [wjarr.com]
Gas chromatography-mass spectrometry (GC-MS) of phenoxypropylamine intermediates
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenoxypropylamine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Phenoxypropylamine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including beta-blockers and antidepressants.[1] The purity of these intermediates is paramount as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3] This application note provides a comprehensive guide to the analysis of phenoxypropylamine intermediates using gas chromatography-mass spectrometry (GC-MS). We delve into the rationale behind method development, offer detailed experimental protocols, and provide insights into data interpretation and troubleshooting. This guide is designed to be a self-validating system, ensuring robust and reliable results in a drug development setting.
Introduction: The Critical Role of Purity in Phenoxypropylamine Intermediates
The phenoxypropylamine moiety is a key structural feature in many blockbuster drugs. The synthesis of these molecules often involves multiple steps, with phenoxypropylamine intermediates representing a critical juncture where impurities can be introduced.[4] These impurities can arise from starting materials, side reactions, or degradation products and can be structurally similar to the desired intermediate, making their detection and quantification challenging.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of phenoxypropylamine intermediates.[5][6] However, the inherent polarity and low volatility of primary and secondary amines can lead to poor chromatographic performance, such as peak tailing and low sensitivity.[7][8] To overcome these challenges, derivatization is often employed to convert the polar amine functional group into a less polar, more volatile, and more thermally stable derivative.[9][10] This application note will focus on a robust GC-MS method employing derivatization for the comprehensive analysis of phenoxypropylamine intermediates.
Principles of GC-MS for Phenoxypropylamine Analysis
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6] The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and detects them, providing both qualitative and quantitative information.[11]
The Necessity of Derivatization
Direct analysis of underivatized phenoxypropylamines by GC can be problematic due to:
-
High Polarity: The amine functional group can interact with active sites in the GC system, leading to poor peak shape and reduced column lifetime.[7]
-
Low Volatility: Amines often have high boiling points, requiring high temperatures for volatilization, which can lead to thermal degradation.[7]
-
Poor Sensitivity: Without derivatization, the response of these compounds in the detector may be low.[7]
Derivatization addresses these issues by chemically modifying the amine group to create a derivative with improved chromatographic properties.[9] Common derivatization techniques for amines include acylation, silylation, and alkylation.[10][12] For this application, we will focus on acylation using trifluoroacetic anhydride (TFAA), which offers the advantage of producing stable derivatives with excellent chromatographic and mass spectrometric properties.[12]
Method Validation: Ensuring Trustworthiness
For use in a pharmaceutical setting, any analytical method must be validated to ensure its reliability.[13][14] Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines and typically includes the evaluation of specificity, linearity, accuracy, precision, and robustness.[13][15][16]
Experimental Workflow and Protocol
The following section outlines a detailed protocol for the GC-MS analysis of phenoxypropylamine intermediates.
Overall Experimental Workflow
The workflow for the analysis is summarized in the diagram below.
Caption: GC-MS workflow for phenoxypropylamine analysis.
Materials and Reagents
-
Phenoxypropylamine intermediate standard and sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous)
-
Pyridine (anhydrous)
-
Methanol (HPLC grade)
-
GC vials with inserts and caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the phenoxypropylamine intermediate standard and dissolve it in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the phenoxypropylamine intermediate sample and dissolve it in 10 mL of ethyl acetate.
Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution into a GC vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of TFAA.[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 20 minutes in a heating block.[7]
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 40-500 amu |
| Solvent Delay | 3 min |
Data Analysis and Interpretation
Identification of Phenoxypropylamine Derivatives
The identification of the derivatized phenoxypropylamine intermediate is based on its retention time and mass spectrum. The mass spectrum will exhibit a characteristic fragmentation pattern that can be used for structural elucidation.
Fragmentation Pathway of a TFA-Derivatized Phenoxypropylamine
The following diagram illustrates a plausible fragmentation pathway for a trifluoroacetyl derivative of a generic phenoxypropylamine.
Caption: Representative fragmentation of a phenoxypropylamine.
A key fragmentation pathway for N-acylated amines is alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[17] This results in a stable, resonance-stabilized cation. The presence of the phenoxy group can also lead to characteristic fragments such as the phenoxy ion (m/z 93) and potentially a tropylium-like ion (m/z 91) through rearrangement.[18] The exact masses of the fragments will depend on the specific substituents on the phenoxypropylamine backbone.
Quantification
Quantification is performed by constructing a calibration curve from the analysis of the working standard solutions. The peak area of the derivatized phenoxypropylamine intermediate is plotted against its concentration. The concentration of the intermediate in the sample can then be determined from this calibration curve.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC system; Column degradation. | Ensure complete dryness of the sample before derivatization; Use fresh derivatizing reagent; Trim the GC column; Use a column with a different stationary phase. |
| Low Sensitivity | Inefficient derivatization; Low injection volume; High split ratio. | Optimize derivatization conditions (temperature, time); Increase injection volume; Decrease split ratio or use splitless injection. |
| Ghost Peaks | Carryover from previous injections; Septum bleed. | Run a blank solvent injection; Use high-quality, low-bleed septa; Bake out the column. |
| No Peak Detected | Derivatization failure; Incorrect GC-MS parameters; Sample degradation. | Verify the integrity of the derivatizing reagent; Check GC-MS method parameters; Analyze the sample promptly after derivatization. |
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of phenoxypropylamine intermediates. The use of derivatization is crucial for achieving good chromatographic performance and sensitivity. By following the detailed protocol and understanding the principles of the analysis, researchers, scientists, and drug development professionals can confidently assess the purity of these critical pharmaceutical intermediates, ensuring the quality and safety of the final drug product.
References
- 1. Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. impactfactor.org [impactfactor.org]
- 6. omicsonline.org [omicsonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fiveable.me [fiveable.me]
Application Notes and Protocols for the Use of 3-(4-Methylphenoxy)propylamine in the Development of Novel Histamine H3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Histamine H3 Receptor as a Therapeutic Target and the Potential of the 3-(4-Methylphenoxy)propylamine Scaffold
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as both a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] This neuromodulatory role places the H3R at a critical intersection of various physiological processes, including cognition, sleep-wake cycles, and metabolic regulation. Consequently, the H3R has emerged as a compelling target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.
The majority of therapeutic efforts have focused on the development of H3R antagonists or inverse agonists. By blocking the constitutive activity of the H3R, these ligands can enhance the release of histamine and other neurotransmitters, leading to procognitive and wake-promoting effects.[1] A common structural motif in many non-imidazole H3R antagonists is a phenoxyalkylamine core. This scaffold provides a versatile platform for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and protocols for the use of This compound , a key chemical intermediate, in the synthesis and pharmacological evaluation of novel H3 receptor ligands. We will explore a rational design approach, a proposed synthetic route, and comprehensive protocols for in vitro characterization.
Rationale for Employing the this compound Scaffold
The this compound scaffold offers several advantages in the design of novel H3R ligands:
-
Established Pharmacophore: The phenoxypropylamine core is a well-established pharmacophore for H3R antagonists. The propylamine linker provides an optimal distance between the aromatic phenoxy group and a basic amine, two key recognition elements for the H3R.
-
Tunable Lipophilicity: The methyl group on the phenyl ring provides a moderate increase in lipophilicity compared to an unsubstituted phenol. This can be advantageous for optimizing blood-brain barrier penetration, a critical attribute for CNS-targeted drugs.
-
Synthetic Tractability: As will be detailed, this compound can be synthesized in a straightforward manner and readily derivatized, allowing for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.
Proposed Synthesis of a Novel H3 Receptor Ligand Incorporating this compound
The following is a proposed synthetic scheme for a representative H3 receptor ligand, N-Cyclopentyl-3-(4-methylphenoxy)propan-1-amine , starting from this compound. This scheme is based on established chemical transformations.
Part 1: Synthesis of the Intermediate this compound
A plausible synthetic route to this compound, adapted from similar preparations of related compounds, is outlined below.
Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting By-product Formation in Phenoxypropylamine Synthesis
Welcome to the technical support center for phenoxypropylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot and optimize your experimental outcomes.
Introduction to Phenoxypropylamine Synthesis
Phenoxypropylamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its preparation, while seemingly straightforward, can be prone to the formation of undesirable by-products that complicate purification and reduce yields. This guide provides a structured, question-and-answer approach to address specific issues you may face in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered during phenoxypropylamine synthesis, providing explanations for their causes and actionable solutions.
FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
Answer: You are likely observing the formation of N,N-bis(3-phenoxypropyl)amine , a common by-product resulting from over-alkylation.
Causality: The primary amine product, phenoxypropylamine, is often more nucleophilic than the starting amine (e.g., ammonia or a protected amine equivalent). This increased reactivity makes it susceptible to a second reaction with the alkylating agent (e.g., 3-chlorophenoxypropane), leading to the formation of a secondary amine.[1][2]
Visualizing the Problem:
Caption: The "runaway train" of over-alkylation in amine synthesis.
Troubleshooting & Mitigation Strategies:
| Strategy | Description | Advantages | Disadvantages |
| Adjust Stoichiometry | Use a large excess of the amine source (e.g., ammonia or a primary amine synthon). | Simple to implement. | Can be atom-inefficient and may require challenging separation of the excess amine. |
| Reductive Amination | Synthesize phenoxypropylamine from phenoxyacetaldehyde and ammonia via an imine intermediate. | Highly selective for the primary amine, avoiding over-alkylation.[2] | Requires preparation of the corresponding aldehyde, which may add steps to the overall synthesis. |
| Gabriel Synthesis | Utilize potassium phthalimide as an ammonia surrogate. The bulky phthalimide group sterically hinders over-alkylation. | Excellent control over mono-alkylation.[3][4][5][6] | Requires a separate deprotection step, which can involve harsh conditions (e.g., hydrazine or strong acid/base). |
FAQ 2: My yield of phenoxypropylamine is low, and I'm isolating by-products with a similar mass. What could be happening?
Answer: You are likely encountering by-products from elimination reactions and/or C-alkylation of the phenol starting material.
Causality:
-
Elimination: The Williamson ether synthesis, a common route to phenoxypropylamine, involves the reaction of a phenoxide with a 3-halopropane derivative. This is an S_N2 reaction that competes with E2 elimination, especially with sterically hindered bases or at elevated temperatures.[7][8] The elimination product is typically allyl phenyl ether, which can undergo further reactions.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to the formation of isomers such as 2-allylphenol (if using an allyl halide) or other ring-alkylated species.
Visualizing the Competing Pathways:
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Allylphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Ritter reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for the synthesis of 3-(4-Methylphenoxy)propylamine
Technical Support Center: Synthesis of 3-(4-Methylphenoxy)propylamine
A Guide for Researchers and Process Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights into the common synthetic routes for this important intermediate. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Overview of Primary Synthetic Strategies
The synthesis of this compound is typically approached via two robust and scalable chemical transformations. The choice between these routes often depends on starting material availability, cost, and the desired scale of production.
-
Route A: Williamson Ether Synthesis followed by Amination. This classic and reliable method first involves the formation of the ether linkage by reacting p-cresol with a suitable three-carbon synthon containing a masked or precursor amine functionality.
-
Route B: Reductive Amination. This convergent approach involves forming the C-N bond directly by reacting 3-(4-methylphenoxy)propanal with an ammonia source in the presence of a reducing agent.
The following workflow diagram illustrates these two primary pathways.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during synthesis in a question-and-answer format.
Route A: Williamson Ether Synthesis Pathway
Question: My Williamson ether synthesis yield is low, and I'm recovering significant amounts of unreacted p-cresol. What is the likely cause?
Answer: This is a classic issue that almost always points to incomplete deprotonation of the starting p-cresol. The Williamson synthesis is an Sₙ2 reaction that requires a potent nucleophile, in this case, the p-methylphenoxide ion.[1]
-
Causality: p-Cresol has a pKa of approximately 10.26. For efficient deprotonation to drive the reaction forward, the base used must have a conjugate acid with a significantly higher pKa. Common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can work, but the equilibrium may not fully favor the phenoxide, especially if water is present.
-
Troubleshooting Steps:
-
Base Selection: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH deprotonates the phenol irreversibly, producing hydrogen gas and driving the reaction to completion.
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent such as DMF, DMSO, or THF.[2] These solvents effectively solvate the cation (Na⁺, K⁺) without interfering with the nucleophilicity of the phenoxide ion.
-
Anhydrous Conditions: Water can protonate the phenoxide, reducing its concentration and nucleophilicity. Ensure your solvent and glassware are thoroughly dry, especially when using water-sensitive bases like NaH.
-
Question: I am observing a significant byproduct that appears to be from the dialkylation of my amine precursor after deprotection. How can I avoid this?
Answer: This issue arises if the amine is deprotected before the ether synthesis or if an unsuitable halo-amine is used. The most robust method to prevent this is to use a protected form of the amine, such as a phthalimide.
-
Causality: Primary amines are nucleophilic and can react with the alkyl halide starting material, leading to secondary and tertiary amine byproducts. The Gabriel synthesis, which uses N-(3-bromopropyl)phthalimide, is an excellent strategy to circumvent this.[3] The phthalimide group masks the amine's nucleophilicity during the Sₙ2 reaction. The primary amine is only revealed in a final, separate deprotection step.
-
Recommended Protocol:
-
React potassium or sodium p-cresolate with N-(3-bromopropyl)phthalimide.
-
Isolate the resulting N-[3-(4-Methylphenoxy)propyl]phthalimide intermediate.
-
Treat the intermediate with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide group and release the desired primary amine.
-
Route B: Reductive Amination Pathway
Question: My reductive amination reaction is slow or stalls, leaving unreacted 3-(4-methylphenoxy)propanal. How can I drive it to completion?
Answer: Incomplete reductive amination often stems from issues with imine formation, reducing agent potency, or pH control. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced.[4]
-
Causality & Solutions:
-
pH Control: Imine formation is acid-catalyzed but the amine nucleophile is deactivated at very low pH. The optimal pH is typically mildly acidic, around 5-6.[4] Using an ammonia source like ammonium acetate can help buffer the reaction in the appropriate range.[5]
-
Water Removal: The formation of the imine from the aldehyde and ammonia releases water. In some systems, this equilibrium can be unfavorable. Adding a dehydrating agent like molecular sieves can help drive the reaction forward.
-
Reducing Agent: Ensure your reducing agent is active and suitable. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective for the imine over the carbonyl.[6]
-
Question: I am forming significant amounts of the secondary amine, bis[3-(4-methylphenoxy)propyl]amine. How can I improve the selectivity for the primary amine?
Answer: This is the most common challenge in reductive aminations aiming for a primary amine. The newly formed primary amine product is often more nucleophilic than ammonia, leading to a second reaction with the starting aldehyde to form a secondary amine.[5]
-
Causality & Solutions:
-
Stoichiometry is Key: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source.[5][7] By Le Châtelier's principle, a high concentration of ammonia ensures it outcompetes the primary amine product for reaction with the aldehyde. A 5- to 10-fold excess of ammonia is a good starting point.
-
Controlled Addition: A slow addition of the reducing agent to the mixture of the aldehyde and ammonia source can help ensure that the imine is reduced as soon as it is formed, minimizing the time available for the primary amine product to react with any remaining aldehyde.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can decrease the rate of the competing secondary amine formation more than the desired primary amine formation, thus improving selectivity.[5]
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals. All experiments should be conducted in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Williamson Ether Synthesis Route
Step A: Synthesis of N-[3-(4-Methylphenoxy)propyl]phthalimide
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-cresol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5 mL per gram of p-cresol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour or until gas evolution ceases.
-
Alkylation: Add a solution of N-(3-bromopropyl)phthalimide (1.05 eq) in anhydrous DMF dropwise to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.
-
Work-up: Cool the mixture to room temperature and carefully pour it into ice-cold water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and then with cold ethanol or hexane to remove impurities.
-
Purification: The crude solid can be recrystallized from ethanol to yield the pure intermediate.
Step B: Deprotection to Yield this compound
-
Setup: To a round-bottom flask, add the N-[3-(4-Methylphenoxy)propyl]phthalimide intermediate (1.0 eq) and ethanol (approx. 10 mL per gram).
-
Cleavage: Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Work-up: Cool the reaction to room temperature. Acidify the mixture with concentrated HCl to a pH of ~1-2. This will protonate the desired amine and precipitate any remaining phthalhydrazide. Filter off the solid and wash it with a small amount of cold ethanol.
-
Isolation: Transfer the filtrate to a separatory funnel. Make the aqueous solution basic (pH > 12) by the slow addition of 50% aqueous NaOH. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Reductive Amination Route
-
Setup: In a round-bottom flask, dissolve 3-(4-methylphenoxy)propanal (1.0 eq) in methanol (approx. 15 mL per gram).
-
Amine Source: Add ammonium acetate (NH₄OAc, 5.0 eq) to the solution and stir until it dissolves.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.[5]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with dichloromethane (DCM) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]
Quantitative Data Summary
For ease of comparison, the following table summarizes key parameters for the discussed synthetic routes.
| Parameter | Williamson Ether Synthesis Route | Reductive Amination Route |
| Key Reagents | p-Cresol, NaH, N-(3-bromopropyl)phthalimide, Hydrazine | 3-(4-Methylphenoxy)propanal, NH₄OAc, NaBH(OAc)₃ |
| Typical Solvents | DMF, DMSO, THF, Ethanol | Methanol, Dichloromethane |
| Reaction Temp. | 80-90 °C (etherification), Reflux (deprotection) | 0 °C to Room Temperature |
| Key Challenge | Ensuring complete deprotonation; two separate steps | Suppressing secondary amine formation |
| Primary Control | Strong base, anhydrous conditions | Large excess of ammonia source |
| Purification | Recrystallization, Extraction, Vacuum Distillation | Extraction, Vacuum Distillation |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 3-(4-Methylphenoxy)propylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Methylphenoxy)propylamine. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory synthesis and industrial scale-up through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide you with the causal understanding and actionable protocols necessary to ensure a robust, safe, and efficient production process.
Section 1: Safety First - Hazard Overview
Before initiating any experimental work, it is critical to understand the hazards associated with this compound and related reagents.
Question: What are the primary hazards of this compound?
Answer: this compound is a hazardous chemical that requires careful handling. According to safety data sheets, it is classified as:
-
Corrosive: It causes severe skin burns and serious eye damage.[1][2]
-
Harmful if Swallowed: It is classified with acute oral toxicity.[1]
-
Sensitizer: It may cause an allergic skin reaction.[1]
Mandatory Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][4]
-
Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
-
All personnel must be thoroughly trained on the material's hazards and emergency procedures before handling.
Section 2: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis and properties of this compound.
Question: What is the most common synthetic route for this compound on a laboratory scale?
Answer: The most prevalent method is a variation of the Williamson ether synthesis. This involves the reaction of p-cresol with a 3-halopropylamine or a suitable precursor. A typical pathway involves deprotonating p-cresol with a strong base to form the more nucleophilic p-methylphenoxide, which then displaces a leaving group (like chloride or bromide) from an N-protected 3-aminopropyl halide. A final deprotection step yields the target primary amine. An alternative involves direct reaction with 3-chloropropylamine.
Question: What are the critical process parameters to monitor during the reaction?
Answer: The three most critical parameters are:
-
Temperature: The reaction rate is highly dependent on temperature. However, excessive heat can lead to side reactions and the formation of colored impurities, likely due to oxidation.[5]
-
Moisture Control: Water content must be minimized, as it can hydrolyze reagents and consume the base, reducing yield.[6]
-
Stoichiometry: The molar ratio of the base to p-cresol is crucial for ensuring complete deprotonation and driving the reaction to completion.
Question: Which analytical techniques are recommended for in-process monitoring?
Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress, identifying the consumption of starting materials, and quantifying the formation of the product and major impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. Gas Chromatography (GC) may also be suitable, depending on the volatility and thermal stability of the components.
Section 3: Troubleshooting the Synthesis Reaction
This section provides in-depth solutions to specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low (<60%), and HPLC analysis shows a significant amount of unreacted p-cresol. What is happening?
Answer: This is a classic problem that points to incomplete formation or reaction of the p-methylphenoxide nucleophile. There are several potential causes:
-
Insufficient or Inappropriate Base: The pKa of p-cresol's hydroxyl group is around 10.2. The base used must be strong enough to deprotonate it effectively. While potassium carbonate (K₂CO₃) is often used, its efficacy can be limited by its solubility in organic solvents.
-
Causality: If the phenoxide is not formed, the nucleophilic attack on the aminopropyl halide will not occur.
-
Solution: Consider using a stronger base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[7][8] When using hydroxides, be mindful of the water produced. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve reaction rates when using bases like K₂CO₃ or NaOH in a biphasic system or with limited solubility.[7]
-
-
Solvent Issues: The choice of solvent is critical for solvating the reactants and facilitating the Sₙ2 reaction.
-
Causality: Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal because they solvate the cation of the base but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. Nonpolar solvents like toluene will result in very slow reaction rates.[8]
-
Solution: Ensure you are using a dry, polar aprotic solvent. If using K₂CO₃, switching from acetonitrile to DMF or DMSO can increase its solubility and reactivity.
-
-
Inadequate Temperature: The reaction may be too slow at lower temperatures.
-
Causality: Nucleophilic aromatic substitution and Sₙ2 reactions often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and impurity generation via HPLC. A typical range is 80-120°C.[7][8]
-
Question: My final product is dark brown, and I'm struggling to remove the color during purification. What causes this and how can I fix it?
Answer: The brown color typically indicates the presence of oxidation byproducts.[5]
-
Causality: Phenols and phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can form quinone-like structures and other colored polymeric impurities. The amine functionality can also be susceptible to air oxidation.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the presence of oxygen.[5]
-
Temperature Control: Avoid excessive temperatures or prolonged heating, as this accelerates oxidation.
-
-
Remediation:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., isopropanol or ethyl acetate) and treat with activated carbon (charcoal). Heat the slurry gently, then filter through a pad of celite to remove the carbon and adsorbed impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate the colorless amine from non-volatile colored impurities. The boiling point is approximately 117-118 °C at 977 hPa.
-
Salt Formation & Recrystallization: Convert the amine to a hydrochloride or oxalate salt, which can then be recrystallized from a suitable solvent system (e.g., isopropanol/water).[9] The crystalline salt will often reject the colored impurities into the mother liquor.
-
Section 4: Scaling Up: From Bench to Plant
Scaling up a synthesis introduces new challenges related to physical processes rather than just chemistry.
Question: The reaction worked perfectly in a 1L flask, but in a 50L reactor, it stalled and produced a new, major byproduct. What could be the cause?
Answer: This is a common scale-up issue, often related to mass and heat transfer limitations.
-
Inefficient Mixing:
-
Causality: In a large reactor, achieving homogenous mixing of a solid-liquid slurry (e.g., K₂CO₃ in a solvent) is much more difficult. Pockets of the reactor may have insufficient base, leading to an incomplete reaction. Other areas might have localized high concentrations of reactants, promoting side reactions.
-
Solution: Evaluate the reactor's agitation system. Check if the impeller type and agitation speed are appropriate for maintaining a uniform slurry. Consider using a phase-transfer catalyst, which can mitigate some of the problems of poor solid-liquid mixing.
-
-
Poor Heat Transfer:
-
Causality: As reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat generated from an exothermic reaction. Localized "hot spots" can form, leading to thermal decomposition or side reactions that were not observed on a small scale.
-
Solution: The addition of reagents should be done slowly and controllably to allow the reactor's cooling system to manage the heat output. Perform a reaction calorimetry study to understand the thermal profile and ensure the plant reactor can handle the heat load.
-
-
Side Reaction Promotion:
-
Causality: A likely byproduct is the N-alkylation of the product, where a molecule of this compound acts as a nucleophile and reacts with the 3-chloropropylamine starting material. This forms a secondary amine impurity. This side reaction is promoted by longer reaction times and higher temperatures, both of which can occur unintentionally during a poorly controlled scale-up.
-
Solution: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for completion. Consider using the 3-halopropylamine as the limiting reagent to minimize its availability for side reactions after the primary product has formed.
-
Section 5: Experimental Protocol & Data
This section provides a representative lab-scale synthesis protocol and comparative data for solvent selection.
Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with a prior risk assessment and appropriate safety measures.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Reagent Charge: Under a nitrogen atmosphere, charge the flask with p-cresol (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO, ~5 mL per gram of p-cresol).
-
Base Addition: Begin stirring and add powdered potassium hydroxide (KOH, 1.2 eq) portion-wise. A slight exotherm may be observed.
-
Phenoxide Formation: Heat the mixture to 80°C and stir for 1 hour to ensure complete formation of the potassium p-methylphenoxide.
-
Substrate Addition: Slowly add 3-chloropropylamine hydrochloride (1.1 eq) to the reaction mixture. Note: Using the hydrochloride salt will require additional base (another 1.1 eq of KOH) to neutralize the HCl.
-
Reaction: Increase the temperature to 100-110°C and monitor the reaction by HPLC every 2 hours until the consumption of p-cresol is >98%.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
Table 1: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes & Safety Considerations |
| DMSO | 189 | 47.2 | Excellent for Sₙ2. High boiling point can make removal difficult. Can decompose violently at high temperatures. |
| DMF | 153 | 38.3 | Good alternative to DMSO. Also high boiling point. Teratogen, handle with extreme care. |
| Acetonitrile | 82 | 37.5 | Lower boiling point, easier to remove. May be less effective for reactions requiring higher temperatures. |
| Toluene | 111 | 2.4 | Poor solvent for the ionic intermediates. May be used for extraction but not ideal as the primary reaction solvent.[8][9] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US3253040A - Process for the production of primary 3-hydrocarbyloxypropylamines - Google Patents [patents.google.com]
- 7. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 8. N,N-DiMethyl-3-phenyl-3-(o-tolyloxy)propan-1-aMine synthesis - chemicalbook [chemicalbook.com]
- 9. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]
Technical Support Center: A Guide to Preventing Degradation of 3-(4-Methylphenoxy)propylamine During Storage
Welcome to the technical support center for 3-(4-Methylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule combining a primary aromatic amine with a phenoxy ether, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols for its prevention and troubleshooting.
Section 1: Understanding the Degradation of this compound
This section addresses the fundamental chemical vulnerabilities of the molecule. Understanding these principles is the first step toward effective prevention.
Q1: What makes this compound susceptible to degradation?
A1: The susceptibility of this compound to degradation stems from the chemical reactivity of its primary aromatic amine functional group. Aromatic amines are inherently prone to oxidation, a process that can be initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] This oxidation process is often the primary cause of discoloration, turning a typically colorless or pale liquid into a yellow, brown, or even black substance over time.[3][4][5] While the phenoxy and propyl components are more stable, the amine group is the principal site of reactivity and instability during storage.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The most significant degradation pathway is oxidation . Aromatic amines can oxidize to form highly colored and often complex mixtures of impurities, such as quinone-imines and polymeric materials.[5] This process is autocatalytic and can be accelerated by trace metal impurities. A secondary concern is hydrolysis or reaction with atmospheric moisture , as amines are hygroscopic and can absorb water from the air.[6] This can lead to the formation of undesirable byproducts.
Caption: Oxidative degradation pathway of aromatic amines.
Q3: What are the common visual and analytical signs of degradation?
A3: The most immediate sign is a change in color . A fresh, pure sample should be nearly colorless. The appearance of a yellow or brown tint is a clear indicator of oxidation.[1][7] Analytically, degradation is observed as:
-
New peaks in chromatography: Unexpected peaks in HPLC or GC chromatograms are a hallmark of impurity formation.[8]
-
Reduced purity: A decrease in the area percent of the main peak in your chromatogram.
-
Inconsistent assay results: Loss of potency or altered biological activity due to a lower concentration of the active compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for preserving the integrity of this compound.
Q4: What are the ideal storage conditions for this compound?
A4: To mitigate the risks of oxidation and moisture absorption, a multi-faceted approach to storage is required. The ideal conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary driver of oxidative degradation.[4][9] |
| Temperature | Cool (Generally <30°C, refrigeration preferred) | Reduces the rate of chemical reactions and degradation.[2][6] |
| Light | Protect from Light (Amber vials/bottles) | Prevents light-induced photodegradation.[10] |
| Moisture | Dry Environment (Tightly sealed containers) | Amines are hygroscopic; preventing moisture ingress avoids hydrolysis and other side reactions.[6] |
| Container | Tightly Sealed, Compatible Material (Amber Glass, HDPE) | Prevents exposure to air and moisture and avoids reaction with container material.[6] |
Q5: How should I handle the compound to minimize degradation during use?
A5: Every time a stock container is opened, the material is exposed to air and moisture, initiating degradation. The best practice is to aliquot the material upon receipt into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the main stock.
References
- 1. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 4. innovative-polymers.com [innovative-polymers.com]
- 5. reddit.com [reddit.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. physicsforums.com [physicsforums.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of Racemic Aryloxypropylamine Compounds
Welcome to the technical support center for the resolution of racemic aryloxypropylamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantiomeric separation of this critical class of molecules, which includes many widely used β-adrenergic blockers.
Introduction to Chiral Resolution of Aryloxypropylamines
Aryloxypropylamines are a cornerstone of many pharmaceutical agents. The stereocenter in the propanolamine side chain means that these compounds exist as enantiomers, which often exhibit significantly different pharmacological and toxicological profiles. For instance, the β-blocking activity of propranolol resides almost exclusively in the (S)-(-)-enantiomer.[1] Consequently, the efficient and reliable resolution of these racemic mixtures is a critical step in drug development and manufacturing.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize the three primary methods for resolving racemic aryloxypropylamines:
-
Diastereomeric Salt Crystallization
-
Enzymatic Kinetic Resolution
-
Chiral High-Performance Liquid Chromatography (HPLC)
Section 1: Diastereomeric Salt Crystallization
This classical resolution technique involves the reaction of the racemic aryloxypropylamine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not getting any crystals to form. What are the initial checks I should perform?
Low or no crystallization is a common issue. The problem often lies in the supersaturation of the solution.[3]
-
Initial Checks:
-
Solvent Selection: The chosen solvent is critical. It must provide a significant difference in solubility between the two diastereomeric salts.[4] If the desired salt is too soluble, it will not precipitate. Conversely, if both salts are poorly soluble, they may co-precipitate, leading to low purity.
-
Concentration: The solution may be too dilute (undersaturated).
-
Temperature: Temperature directly impacts solubility. Ensure you are cooling the solution sufficiently to induce crystallization.[3]
-
-
Corrective Actions:
-
Perform a Solvent Screen: Systematically test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to find the optimal system.[4]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.
-
Optimize Cooling Profile: A slower cooling rate often yields crystals of higher purity.[3]
-
Induce Crystallization: If the solution remains clear, try "scratching" the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, if available, add a single seed crystal of the desired diastereomeric salt to a supersaturated solution to initiate crystallization.[3]
-
Q2: My diastereomeric salt has "oiled out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or an inappropriate solvent.
-
Troubleshooting Steps:
-
Dilute the Solution: Add more of the crystallization solvent to reduce the concentration.
-
Increase the Temperature: Gently warm the mixture to dissolve the oil, then cool it down much more slowly to encourage crystal formation.
-
Change the Solvent System: The current solvent may be too "good" a solvent for your salt. Try adding an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.
-
Q3: The enantiomeric excess (ee) of my resolved amine is low after crystallization. How can I improve it?
Low enantiomeric excess indicates that the two diastereomeric salts are co-crystallizing.
-
Optimization Strategies:
-
Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt.[2] Each recrystallization step will enrich the less soluble diastereomer.
-
Solvent Optimization: The choice of solvent can dramatically affect the separation efficiency. A different solvent might offer a greater solubility difference between the diastereomers.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of amine to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can lead to the crystallization of a purer diastereomeric salt.[5]
-
Temperature Profile: Ensure the crystallization temperature is optimized. A temperature that is too low can cause rapid precipitation of both diastereomers.
-
Diagram: Diastereomeric Salt Crystallization Workflow
Caption: Workflow for Diastereomeric Salt Crystallization.
Protocol: Resolution of Racemic Propranolol with (+)-Di-p-toluoyl-D-tartaric Acid (D-DTTA)
This protocol is a generalized procedure and may require optimization for specific substrates.[5][6]
-
Salt Formation:
-
Dissolve racemic propranolol (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle warming.
-
In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 equivalent) in the same solvent.
-
Slowly add the D-DTTA solution to the propranolol solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH) dropwise until the pH is > 10 to liberate the free amine.
-
Extract the enantiomerically enriched propranolol with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture.[7] For aryloxypropylamines, this often involves the acylation of the secondary alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic resolution is very slow or not proceeding. What could be the issue?
Low enzyme activity can be due to several factors.
-
Potential Causes & Solutions:
-
Enzyme Choice: Not all lipases are effective for all substrates. Candida antarctica lipase B (CALB) is a robust and commonly used enzyme for the resolution of propranolol and its precursors.[8][9] Consider screening other lipases as well.
-
Acyl Donor: The choice of acyl donor is crucial. Vinyl acetate or isopropenyl acetate are often effective as they produce a non-reactive byproduct (acetaldehyde or acetone, respectively).[10]
-
Solvent: The organic solvent can significantly impact enzyme activity and stability. Toluene is a commonly used solvent for this reaction.[9]
-
Water Content: Enzymes require a small amount of water for activity, but excess water can lead to hydrolysis of the acyl donor and the product. Ensure your solvent is not completely anhydrous but also not overly wet.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. Most lipase-catalyzed resolutions are run at temperatures between 30-50°C.
-
Q2: The enantioselectivity (E-value) of my resolution is low. How can I improve it?
A low E-value means the enzyme is not discriminating well between the two enantiomers.
-
Optimization Strategies:
-
Screen Different Lipases: Different lipases will exhibit different enantioselectivities for the same substrate.
-
Vary the Acyl Donor: The structure of the acyl donor can influence the stereoselectivity.
-
Solvent Engineering: The polarity and nature of the solvent can affect the conformation of the enzyme and thus its selectivity. Trying different organic solvents is recommended. The use of ionic liquids as co-solvents has also been shown to enhance enantioselectivity.[10]
-
Temperature Optimization: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.
-
Q3: How do I stop the reaction at the optimal 50% conversion for a kinetic resolution?
To obtain one enantiomer in high ee, the reaction should be stopped at or near 50% conversion.
-
Monitoring the Reaction:
-
The reaction progress should be monitored by taking small aliquots at regular intervals and analyzing them by chiral HPLC.
-
Once the conversion reaches approximately 50%, the reaction should be stopped by filtering off the immobilized enzyme.
-
Table: Common Parameters for Lipase-Catalyzed Resolution of Aryloxypropylamine Precursors
| Parameter | Typical Conditions | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High activity and stereoselectivity for a broad range of substrates.[8] |
| Acyl Donor | Vinyl acetate or Isopropenyl acetate | Irreversible acylation, leading to high conversions.[10] |
| Solvent | Toluene, Dioxane, Methyl t-butyl ether (MTBE) | Non-polar organic solvents are generally preferred to minimize enzyme denaturation and side reactions.[7][9] |
| Temperature | 30 - 50 °C | A balance between reaction rate and enzyme stability. |
| Substrate | Racemic aryloxyhalohydrin or the final aryloxypropylamine | Resolution of an earlier intermediate can be more efficient.[11] |
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aryloxypropylamine Precursor
This is a general protocol for the acylation of a racemic alcohol.[8][11]
-
Reaction Setup:
-
To a solution of the racemic aryloxypropylamine precursor (e.g., 1-aryloxy-3-chloro-2-propanol) in an appropriate organic solvent (e.g., toluene), add the acyl donor (e.g., vinyl acetate, 1.0-1.5 equivalents).
-
Add the immobilized lipase (e.g., CALB, typically 10-50% by weight of the substrate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC.
-
-
Work-up:
-
When the conversion reaches ~50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent.
-
The filtrate contains the acylated enantiomer and the unreacted enantiomer. These can be separated by standard column chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of both the product and the unreacted starting material.
-
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have poor or no separation of my aryloxypropylamine enantiomers. What should I try first?
The most critical factor in chiral HPLC is the selection of the CSP and the mobile phase.[13]
-
Primary Actions:
-
Screen Different CSPs: There is no universal CSP. For aryloxypropylamines (β-blockers), polysaccharide-based (e.g., Chiralpak® AD, Lux® Cellulose-1) and macrocyclic antibiotic-based (e.g., Chirobiotic® V, Chirobiotic® T) CSPs are often successful.[14][15]
-
Optimize the Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or n-heptane) and an alcohol (e.g., ethanol or isopropanol) is a good starting point. Vary the ratio of the alcohol to modulate retention.[14]
-
Polar Organic Mode: This uses a polar organic solvent like methanol or acetonitrile, often with small amounts of acidic and basic additives.
-
Reversed Phase: A mixture of water/buffer and an organic modifier (acetonitrile or methanol) can be used, particularly with macrocyclic antibiotic CSPs.
-
-
Q2: I'm observing significant peak tailing for my basic aryloxypropylamine compound. How can I improve the peak shape?
Peak tailing for basic compounds on silica-based CSPs is often caused by secondary interactions with residual acidic silanol groups on the silica surface.[16]
-
Solutions:
-
Add a Basic Modifier: For normal phase or polar organic mode, add a small amount of a basic modifier to the mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1-0.3% is highly effective at masking the silanol groups and improving peak symmetry.[14][17]
-
Adjust pH (Reversed Phase): If using a buffered mobile phase, ensure the pH is well above the pKa of the amine to keep it in its neutral, less interactive form.
-
Q3: My retention times are too long. How can I reduce them without losing resolution?
-
Strategies:
-
Increase Mobile Phase Strength: In normal phase, increase the percentage of the alcohol modifier. In reversed phase, increase the percentage of the organic modifier.
-
Change the Alcohol Modifier: In normal phase, switching from isopropanol to the stronger eluting ethanol can reduce retention times.
-
Increase Flow Rate: This will decrease the analysis time, but may also lead to a decrease in resolution.
-
Increase Temperature: Higher temperatures generally lead to shorter retention times. However, the effect on resolution is compound-dependent and must be evaluated.[16]
-
Table: Recommended Starting Conditions for Chiral HPLC of Aryloxypropylamines
| CSP Type | Mode | Typical Mobile Phase | Additives for Basic Analytes |
| Polysaccharide (e.g., Chiralpak AD-H, Lux Cellulose-1) | Normal Phase (NP) | n-Hexane/Ethanol (e.g., 80:20 v/v) | 0.1-0.3% Diethylamine (DEA)[14] |
| Macrocyclic Antibiotic (e.g., Chirobiotic V) | Polar Organic | Methanol | 0.2% Acetic Acid + 0.15% Triethylamine (TEA)[18] |
| Macrocyclic Antibiotic (e.g., Chirobiotic T) | Polar Ionic (PIM) | Methanol | 0.1% Ammonium Trifluoroacetate |
Diagram: Chiral HPLC Method Development Strategy
Caption: A systematic approach to chiral HPLC method development.
References
- 1. mdpi.com [mdpi.com]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of (R/S)-propranolol (1-isopropylamino-3-(1-naphtoxy)-2-propanolol) catalyzed by immobilized preparations of Candida antarctica lipase B (CAL-B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Propylamine Synthesis via Catalytic Reduction
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propylamine through the catalytic reduction of propionitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction efficiency, yield, and selectivity.
Introduction: The Challenge of Selectivity in Nitrile Reduction
The catalytic hydrogenation of nitiles, such as propionitrile, is a cornerstone reaction for the synthesis of primary amines like propylamine.[1] While seemingly straightforward, the reaction pathway is complicated by the formation of intermediate imines. These reactive intermediates can condense with the desired primary amine product, leading to the formation of secondary (dipropylamine) and tertiary (tripropylamine) amine impurities.[2] Controlling the reaction conditions to favor the formation of the primary amine is therefore the principal challenge in achieving high efficiency and purity. This guide provides practical, experience-based solutions to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the catalytic reduction of propionitrile in a question-and-answer format.
Issue 1: Low Yield of Propylamine
Question: My reaction shows low conversion of propionitrile, resulting in a poor yield of propylamine. What are the likely causes and how can I improve it?
Answer: Low conversion can stem from several factors related to catalyst activity, reaction conditions, and substrate purity. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity:
-
Deactivation: Catalysts like Raney® Nickel can lose activity if improperly stored or handled.[3][4] Ensure the catalyst is fresh and has been stored correctly (e.g., as a slurry in water for Raney® Nickel).[5] Dry Raney® Nickel is pyrophoric and will rapidly deactivate upon exposure to air.[3]
-
Poisoning: Trace impurities in the solvent, propionitrile, or hydrogen gas can poison the catalyst. Common poisons for nickel catalysts include sulfur and phosphorus compounds.[6] Using high-purity reagents and solvents is crucial.
-
Insufficient Loading: The catalyst-to-substrate ratio is a critical parameter. If the reaction stalls, a carefully controlled addition of more catalyst may be necessary.[7]
-
-
Reaction Conditions:
-
Inadequate Hydrogen Pressure: Hydrogen pressure is a key driver of the reaction rate. Ensure the pressure is maintained at the recommended level for the chosen catalyst system. For many nickel-catalyzed reactions, pressures can range from atmospheric to several megapascals (MPa).[8]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature range must be determined empirically. For many nitrile hydrogenations, temperatures between 70-150°C are common.[8]
-
Inefficient Agitation: In a heterogeneous catalytic system, efficient mixing is essential to ensure good contact between the reactants, catalyst, and hydrogen. Inadequate stirring can lead to a stalled reaction.
-
-
Substrate and Reagents:
-
Impure Propionitrile: Impurities in the starting material can interfere with the catalyst. It is advisable to use freshly distilled propionitrile.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol can sometimes improve selectivity for the primary amine.[1]
-
Issue 2: Poor Selectivity - High Levels of Secondary and Tertiary Amines
Question: My reaction is producing significant amounts of dipropylamine and tripropylamine. How can I improve the selectivity for propylamine?
Answer: The formation of secondary and tertiary amines is the most common selectivity issue in nitrile hydrogenation.[2] The following strategies can be employed to suppress these side reactions:
-
Addition of Ammonia: The presence of ammonia in the reaction mixture can significantly inhibit the formation of secondary and tertiary amines.[2] Ammonia competes with the primary amine product for reaction with the intermediate imine, thus favoring the formation of the primary amine. Liquid ammonia is often added to the reactor before starting the hydrogenation.[8]
-
Use of Basic Additives: In some cases, the addition of a base such as sodium hydroxide can improve the selectivity for the primary amine, particularly with cobalt and nickel catalysts.[1]
-
Solvent Choice: As mentioned, protic solvents like ethanol can enhance primary amine selectivity by solvating the primary amine and hindering its participation in side reactions.[1]
-
Catalyst Selection: Different catalysts exhibit varying selectivities. While Raney® Nickel is widely used, other catalysts like rhodium or specific cobalt formulations may offer higher selectivity for primary amines under certain conditions.[1][9]
-
Reaction Conditions Optimization:
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor the primary amine formation, although it may decrease the overall reaction rate.
-
Continuous Process: In industrial settings, a continuous flow reactor where the concentration of the primary amine product is kept low can also improve selectivity.[10]
-
Issue 3: Catalyst Handling and Safety Concerns
Question: I am using Raney® Nickel for the first time. What are the key safety precautions I need to take?
Answer: Raney® Nickel is a highly effective catalyst, but it is also pyrophoric, meaning it can ignite spontaneously in air when dry.[3][5] Strict adherence to safety protocols is mandatory.
-
Handling:
-
Always handle Raney® Nickel as a slurry under water or a suitable solvent.[11]
-
Never allow the catalyst to dry out. When filtering the catalyst after the reaction, ensure the filter cake remains wet.[5]
-
Use an inert atmosphere (e.g., nitrogen or argon) when transferring the catalyst.[4]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.[4]
-
-
Storage:
-
Disposal:
-
Spent Raney® Nickel should be deactivated before disposal. A common procedure involves slowly and carefully adding the catalyst slurry to a dilute solution of hydrochloric acid until the nickel has completely dissolved. The resulting solution can then be neutralized and disposed of as hazardous waste according to institutional guidelines.[11]
-
Experimental Protocols
Protocol 1: Synthesis of Propylamine using Raney® Nickel
This protocol provides a general procedure for the catalytic hydrogenation of propionitrile to propylamine using Raney® Nickel.
Materials:
-
Propionitrile (high purity, distilled)
-
Raney® Nickel (as a 50% slurry in water)
-
Ethanol (anhydrous)
-
Liquid Ammonia (optional, for improved selectivity)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully weigh the desired amount of Raney® Nickel slurry. Wash the catalyst several times with anhydrous ethanol to remove the water.
-
Reactor Setup: To the high-pressure autoclave, add the washed Raney® Nickel catalyst and anhydrous ethanol.
-
Reactant Addition: Add the propionitrile to the autoclave. If using ammonia to improve selectivity, add it at this stage.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 3-5 MPa).
-
Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 80-120°C). Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the Raney® Nickel catalyst, ensuring the catalyst remains wet with solvent at all times.
-
Purification: The propylamine can be isolated from the filtrate by fractional distillation.
Data Presentation
Table 1: Comparison of Catalysts for Nitrile Hydrogenation
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Solvent | Selectivity to Primary Amine (%) | Reference |
| Raney® Ni | - | 100 | 13 | Ethanol | >84 | [1] |
| Co/SiO₂ | SiO₂ | 100 | 13 | Ethanol | High | [1] |
| Ru/SiO₂ | SiO₂ | 100 | 13 | Ethanol | Moderate | [1] |
| Pd/SiO₂ | SiO₂ | 100 | 13 | Ethanol | Low (deactivation) | [1] |
| Pt/SiO₂ | SiO₂ | 100 | 13 | Ethanol | Low (favors secondary amine) | [1] |
| Pd/C | Carbon | 80 | 6 | Dichloromethane/Water | 26 (for 3-phenylpropionitrile) | [12] |
Note: Selectivity and yield are highly dependent on the specific nitrile substrate and reaction conditions.
Visualizations
Diagram 1: Reaction Pathway for Propionitrile Hydrogenation
Caption: Reaction network for the catalytic hydrogenation of propionitrile.
Diagram 2: Troubleshooting Logic for Low Propylamine Yield
Caption: Troubleshooting workflow for low propylamine yield.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. englelab.com [englelab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 8. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chamberlandresearch.com [chamberlandresearch.com]
- 12. hidenanalytical.com [hidenanalytical.com]
Technical Support Center: Green Purification Strategies for Propylamine Derivatives
Welcome to the Technical Support Center for sustainable purification practices. This guide is designed for researchers, scientists, and drug development professionals dedicated to minimizing the environmental footprint of their work. Here, we address common challenges in the purification of propylamine derivatives, offering practical, field-proven solutions that prioritize solvent reduction without compromising purity or yield. Our focus is on the principles of green chemistry, providing you with the expertise to make your laboratory practices more efficient and environmentally responsible.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles specific issues you may encounter during the purification of propylamine derivatives, with a focus on practical, solvent-saving solutions.
Q1: My reverse-phase HPLC purification of a basic propylamine derivative is consuming liters of acetonitrile. How can I significantly reduce this?
This is a common challenge. The high consumption of acetonitrile in reverse-phase HPLC is not only costly but also environmentally burdensome.[1][2] Here are several effective strategies, ordered from simple adjustments to advanced method changes:
-
Method Optimization & Miniaturization:
-
Reduce Column Dimensions: Switching from a standard 4.6 mm internal diameter (ID) column to a 3.0 mm or 2.1 mm ID column can reduce solvent consumption by over 50% and 74%, respectively, while maintaining resolution.[3]
-
Decrease Particle Size (UHPLC): Employing columns with smaller particles (sub-2 µm) allows for shorter column lengths and faster flow rates without sacrificing efficiency, leading to a net reduction in solvent use per sample.[4]
-
Optimize Run Time: Ensure your gradient method's stop time is not excessively long after the final peak elutes. Also, most modern columns equilibrate within 10 column volumes; longer equilibration times are often unnecessary.[3]
-
-
Employing Temperature as a Tool:
-
High-Temperature HPLC: Increasing the column temperature (e.g., to 60 °C) reduces the viscosity of the mobile phase and can increase the "strength" of water in the mobile phase.[2] This allows you to decrease the percentage of organic solvent (e.g., acetonitrile) required to achieve the same retention time, directly reducing consumption.[2]
-
Superheated Water Chromatography: In some cases, for less polar compounds, you can use pressurized water heated above its boiling point (100-200°C) as the primary mobile phase, eliminating organic solvent waste almost entirely.[2] This often requires specialized, thermally stable columns.[2]
-
-
Advanced Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): This is arguably the most powerful technique for greening your purification. SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which is a non-toxic, non-flammable, and recycled solvent.[5][6] It often requires a small percentage of a co-solvent like methanol, drastically cutting down on traditional solvent waste.[7][8] SFC is highly effective for both chiral and achiral separations of amine compounds.[6][7][9][10]
-
Q2: I'm performing a liquid-liquid extraction (LLE) to isolate my propylamine derivative, but I have to perform multiple extractions with large volumes of dichloromethane to get a good yield. Are there better ways?
Yes, traditional batch LLE is notoriously solvent-intensive.[11] Here’s how to refine your approach:
-
Optimize Your LLE Protocol:
-
pH Adjustment: Propylamine derivatives are basic. Ensure the pH of your aqueous layer is adjusted to at least 2 units above the pKa of your compound. This deprotonates the amine, rendering it neutral and maximizing its partitioning into the organic solvent.[12] This simple step can dramatically increase your partition coefficient and reduce the number of extractions needed.
-
"Salting Out": Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase decreases the solubility of your organic compound, effectively "pushing" it into the organic layer and improving extraction efficiency.[12][13]
-
Back-Extraction for Purity: To improve selectivity, after extracting your neutral amine into the organic phase, you can "back-extract" it into a fresh, acidic aqueous phase (pH < pKa). This protonates the amine, making it water-soluble again and leaving neutral impurities behind in the organic layer.[12][13] This can provide a cleaner product, potentially simplifying subsequent steps.
-
-
Adopt Modern Extraction Techniques:
-
Solid-Phase Extraction (SPE): SPE is an excellent alternative that bridges LLE and chromatography.[11] It uses a solid sorbent to retain your analyte, which is then eluted with a small, precise volume of solvent. Solvent consumption is typically much lower than in LLE, and it is highly effective for sample clean-up and concentration.[11][14]
-
Dispersive Liquid-Liquid Microextraction (DLLME): This newer technique uses only microliters of an extraction solvent mixed with a disperser solvent. This mixture forms a cloudy solution in the aqueous sample, creating a massive surface area for rapid mass transfer of the analyte into the tiny extraction solvent droplets.[11]
-
Q3: My propylamine derivative "oils out" during recrystallization, forcing me to use excessive solvent to redissolve it, which hurts my yield. What's causing this and how can I fix it?
"Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid crystal lattice.[15] This often happens when the solution is supersaturated at a temperature above the compound's melting point or when using a solvent system where solubility changes too drastically with temperature. The resulting oil can trap impurities.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Do not place the hot, saturated solution directly into an ice bath.[16] Allow it to cool slowly to room temperature first. Slow cooling encourages the orderly formation of a crystal lattice. Disturbing the flask during this phase can also lead to smaller, less pure crystals.[16]
-
Use More Solvent (Initially): While counterintuitive for waste reduction, using a slightly more dilute solution (i.e., more hot solvent than the bare minimum) can lower the saturation point to a temperature below the compound's melting point, preventing oiling out. You can later gently evaporate the excess solvent to induce crystallization if needed.[16][17]
-
Change Your Solvent System:
-
Single Solvent: The initial solvent may be a poor choice. Test other solvents where your compound has high solubility when hot but low solubility when cold.[16]
-
Two-Solvent Method: This is often the solution. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble, but which is miscible with the good solvent) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[18][19] This provides finer control over the saturation point.
-
Q4: Are there any "green" solvent selection guides I can use for purification method development?
Absolutely. Moving beyond anecdotal choices is key to green chemistry. Several pharmaceutical companies and academic consortia have developed data-driven solvent selection guides.
The CHEM21 Solvent Selection Guide is a highly regarded, open-access tool.[20][21] It ranks solvents based on a comprehensive assessment of their Safety, Health, and Environment (SHE) impacts, aligning with the Globally Harmonized System (GHS).[20] Solvents are categorized as 'Recommended', 'Problematic', or 'Hazardous'.[21] Using such guides helps you replace hazardous solvents like dichloromethane or ethers with greener alternatives like ethanol, ethyl acetate, or 2-methyltetrahydrofuran (2-MeTHF) early in the development process.[4][22] The ACS Green Chemistry Institute has adopted this as its recommended guide.[20]
Data Summary: Solvent Consumption Comparison
To illustrate the impact of methodology choice, the following table compares typical solvent consumption for purifying a 1-gram sample of a propylamine derivative.
| Purification Technique | Primary Mobile Phase/Solvent | Typical Co-Solvent | Estimated Solvent Waste per gram | Key Advantages |
| Traditional HPLC | Acetonitrile/Water | - | 1 - 5 Liters | High resolution, well-established. |
| Optimized UHPLC | Acetonitrile/Water | - | 200 - 800 mL | Faster, less waste than HPLC.[4] |
| Supercritical Fluid Chromatography (SFC) | Supercritical CO₂ | Methanol (5-20%) | 50 - 200 mL | Drastically reduced organic waste, fast.[5][8] |
| Batch Liquid-Liquid Extraction (LLE) | Dichloromethane | - | 500 mL - 2 Liters | Simple setup. |
| Solid-Phase Extraction (SPE) | Methanol / Ethyl Acetate | - | 50 - 150 mL | Low solvent use, good for sample prep.[11][14] |
| Recrystallization | Ethanol | - | 50 - 300 mL | Potentially very low waste, high purity. |
Note: Values are estimates and can vary significantly based on the specific compound, purity requirements, and optimization level.
Workflow & Decision Making
Choosing the right purification strategy is critical. The following diagram outlines a decision-making process for selecting a greener purification method for a newly synthesized propylamine derivative.
Caption: Decision workflow for green purification of propylamine derivatives.
Experimental Protocol: SFC Purification of a Chiral Propylamine Derivative
This protocol details a general approach for developing a solvent-sparing purification method using Supercritical Fluid Chromatography (SFC), a premier green chemistry technique.[6]
Objective: To purify a chiral propylamine derivative, minimizing organic solvent waste.
Instrumentation: Analytical or Preparative SFC system with a CO₂ pump, co-solvent pump, back-pressure regulator, and suitable detector (e.g., UV, MS).
Methodology:
-
Initial Analytical Screening (Method Development): a. Column Selection: Choose a range of chiral stationary phases (CSPs) suitable for amine separation. b. Co-Solvent Selection: Begin with methanol as the co-solvent. It is a green and effective choice for SFC.[8] c. Additive Consideration: For basic amines, peak shape often improves with a basic additive in the co-solvent (e.g., 0.1% diethylamine). However, to avoid post-purification removal of the additive, first try adding it only to the sample diluent, which can improve chromatography without contaminating the final product.[9] d. Run a Generic Gradient: Start with a fast, 2-minute analytical gradient (e.g., 5% to 40% methanol in CO₂) on several columns to identify the best stationary phase for selectivity.[8] e. Optimize Conditions: Once a promising column is found, optimize the separation by adjusting the gradient slope, temperature (typically 30-40 °C), and back-pressure (typically 100-150 bar).[7]
-
Scale-Up to Preparative SFC: a. Calculate Loading: Based on the analytical separation, determine the maximum sample load for your preparative column that maintains resolution. b. Modify Gradient: Convert the optimized analytical gradient to a shallow, focused gradient around the elution point of your target compound for the preparative run. This maximizes throughput and purity.[8] c. Sample Preparation: Dissolve the crude product in the strongest solvent possible that is compatible with the mobile phase (e.g., methanol or a DCM/methanol mixture) to ensure it does not precipitate on-column.[8] d. Run Purification & Fraction Collection: Execute the preparative SFC run. The MS-triggered fraction collection is highly efficient, collecting the desired product in a small volume of co-solvent.[8]
-
Post-Purification Workup: a. Solvent Evaporation: The collected fractions consist mainly of methanol and the dissolved product. The CO₂ evaporates upon depressurization. b. Final Product: Evaporate the methanol using a rotary evaporator or vacuum centrifuge. The time required is significantly less than for aqueous HPLC fractions, saving energy.[8]
This SFC approach is typically 3-4 times faster and uses 80-95% less organic solvent than a comparable reverse-phase HPLC purification.[8]
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. Reduce Solvent Consumption with Temperature [timberlineinstruments.com]
- 3. agilent.com [agilent.com]
- 4. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 5. HPLC Tips & Tricks: Getting Greener in HPLC [sigmaaldrich.com]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. organomation.com [organomation.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Home Page [chem.ualberta.ca]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Addressing common issues in the N-methylation of secondary amines
Welcome to the Technical Support Center for N-Methylation of Secondary Amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental transformation. Here, we dissect frequently encountered issues, provide in-depth troubleshooting strategies, and offer detailed, field-proven protocols.
Introduction
N-methylation of secondary amines is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry. The addition of a methyl group can profoundly alter a molecule's biological activity, solubility, and metabolic stability. However, what appears to be a simple transformation is often fraught with challenges, including over-methylation, low yields with sterically hindered substrates, and undesired side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot these common hurdles, grounded in mechanistic understanding and practical expertise.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Selection & Optimization
Q1: What are the primary methods for N-methylation of secondary amines, and how do I choose the right one?
A1: The three most common methods are the Eschweiler-Clarke reaction, reductive amination with formaldehyde, and direct alkylation with methylating agents. The choice depends on your substrate's properties, such as steric hindrance and the presence of other functional groups.
-
Eschweiler-Clarke Reaction: This method uses excess formaldehyde and formic acid. It is an excellent choice to avoid the formation of quaternary ammonium salts, as the reaction mechanism inherently prevents over-methylation.[1][2][3][4]
-
Reductive Amination: This is a versatile method involving the reaction of the secondary amine with formaldehyde to form an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[5][6] It offers good control and is often effective for a wide range of substrates.[5]
-
Direct Alkylation: This involves using methylating agents like methyl iodide or dimethyl sulfate. While straightforward, it carries a high risk of over-methylation to form quaternary ammonium salts.[2][7]
Q2: I'm observing the formation of a quaternary ammonium salt. How can I prevent this?
A2: The formation of quaternary ammonium salts is a common issue, especially with reactive methylating agents.[2] Here are some strategies to avoid it:
-
Switch to the Eschweiler-Clarke reaction: As mentioned, this is the most reliable method to prevent quaternization.[1][3][4] The tertiary amine product is unable to form another iminium ion, thus halting the reaction.[3][4]
-
Careful control of stoichiometry in reductive amination: Use a slight excess of the secondary amine relative to formaldehyde and the reducing agent to minimize the chance of the newly formed tertiary amine reacting further.
-
Use a milder methylating agent: If you must use direct alkylation, consider less reactive agents than methyl iodide.
Q3: My secondary amine is sterically hindered, and I'm getting low yields. What should I do?
A3: Sterically hindered amines are notoriously difficult to methylate. Here are some approaches that may improve your yield:
-
Prolonged reaction times and higher temperatures: For methods like the Eschweiler-Clarke reaction, increasing the reaction time and temperature can help overcome the steric barrier.
-
Alternative reducing agents in reductive amination: Some modern methods have shown success with specific catalyst systems. For example, a copper-hydride catalyst with paraformaldehyde has been reported to be effective for N-methylation of sterically hindered amines.[8]
-
Mechanochemistry: A recent solvent-free approach using a vibrational ball mill for reductive amination has shown high yields in short reaction times for a range of secondary amines.[9][10]
Section 2: Reagent & Condition-Specific Issues
Q4: In the Eschweiler-Clarke reaction, my reaction is sluggish or incomplete. What could be the problem?
A4: Several factors can lead to an incomplete Eschweiler-Clarke reaction:
-
Insufficient excess of reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid.[1][3]
-
Inadequate temperature: The reaction is typically performed at elevated temperatures, often near boiling.[3] Ensure your reaction is heated appropriately.
-
pH of the reaction mixture: While the reaction is conducted in formic acid, extreme pH values can be detrimental. Some studies have shown that methylation may not occur under highly acidic conditions (pH 3.5).[2]
Q5: I am using reductive amination with sodium cyanoborohydride. Are there any specific precautions?
A5: Yes, sodium cyanoborohydride is toxic and should be handled with care. Also, the reaction is typically run under weakly acidic conditions. The iminium ion is more readily reduced than the carbonyl group of formaldehyde, which is a key advantage of this reagent.[6]
Q6: My substrate has acid-sensitive functional groups. Which N-methylation method is most suitable?
A6: The presence of acid-sensitive groups limits the choice of reagents.
-
Avoid the Eschweiler-Clarke reaction: The use of formic acid makes this method unsuitable for acid-labile substrates.
-
Consider a modified reductive amination: A simplified version of the Eschweiler-Clarke reaction has been developed where formaldehyde acts as both the carbon source and the reducing agent in the absence of acidic additives, making it compatible with acid-sensitive protecting groups.[11]
-
Direct alkylation under basic conditions: Using a non-nucleophilic base with a methylating agent can be an option, but careful optimization is required to avoid side reactions.
Section 3: Work-up & Purification
Q7: How do I effectively purify my N-methylated tertiary amine from the reaction mixture?
A7: Purification strategies depend on the reaction method and the properties of your product.
-
Acid-base extraction: Tertiary amines are basic and can be separated from neutral or acidic impurities.
-
After the reaction, quench and dilute the mixture with water.
-
Extract with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic impurities.[1][12]
-
Basify the aqueous layer to a high pH (e.g., pH 11) with a base like NaOH.[1][12]
-
Extract the aqueous layer again with an organic solvent to isolate your tertiary amine product.[1][12]
-
-
Column chromatography: If acid-base extraction is insufficient, purification by column chromatography on silica gel is a standard method.[1][12]
-
Distillation: For volatile tertiary amines, distillation can be an effective purification technique.
In-Depth Technical Protocols & Methodologies
Protocol 1: Eschweiler-Clarke N-Methylation of a Secondary Amine
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Secondary amine (1.0 eq)
-
Formic acid (≥95%, 1.8 eq)
-
Formaldehyde (37% aqueous solution, 1.1 eq)
-
1M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) pellets or solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the secondary amine (1.0 eq).
-
Add formic acid (1.8 eq) followed by the 37% aqueous solution of formaldehyde (1.1 eq).[1][12]
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.[1][12] The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and 1M HCl to the mixture.
-
Extract the aqueous mixture with DCM to remove any non-basic impurities.
-
Carefully basify the aqueous phase to pH 11 with NaOH.
-
Extract the basified aqueous phase with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.[1][12]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Secondary amine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere.
Procedure:
-
Dissolve the secondary amine (1.0 eq) in DCE or THF in a round-bottom flask under an inert atmosphere.
-
Add the formaldehyde solution (1.2 eq) and stir for 30 minutes at room temperature to form the iminium ion. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Mechanisms
To better understand the reaction pathways, the following diagrams illustrate the mechanisms of the Eschweiler-Clarke reaction and reductive amination.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Caption: Mechanism of reductive amination.
Comparative Data of N-Methylation Methods
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination (NaBH(OAc)₃) | Direct Alkylation (MeI) |
| Methylating Agent | Formaldehyde | Formaldehyde | Methyl Iodide |
| Co-reagent/Catalyst | Formic Acid | NaBH(OAc)₃ | Base (e.g., K₂CO₃) |
| Typical Temperature | 80 - 100 °C | Room Temperature | 0 °C to Room Temperature |
| Risk of Quaternization | Very Low[3][4] | Low to Moderate | High[2] |
| Substrate Scope | Broad, but sensitive to acid | Very Broad | Broad, but sensitive to strong electrophiles |
| Key Advantage | Prevents over-methylation[1][3][4] | Mild conditions, high functional group tolerance | Simple reagents |
| Key Disadvantage | Harsh acidic conditions, high temperature | Cost of reducing agent | Risk of over-methylation, toxicity of MeI[7] |
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Iodomethane - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of a Novel Compound, 3-(4-Methylphenoxy)propylamine, and the Benchmark SSRI, Fluoxetine, in Modulating the Serotonergic System
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activity of a novel compound, 3-(4-Methylphenoxy)propylamine, with the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. Our approach is grounded in rigorous experimental design, ensuring that the data generated is robust, reproducible, and allows for a clear, objective comparison. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins a thorough pharmacological evaluation.
Introduction: The Scientific Rationale
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and a wide array of physiological processes. Dysregulation of this system is implicated in numerous neuropsychiatric disorders, most notably major depressive disorder (MDD). Fluoxetine, a cornerstone of MDD treatment, exerts its therapeutic effects by selectively inhibiting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft.[1][2][3] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3][4]
This compound is a novel molecule with structural similarities to known monoamine reuptake inhibitors. Its biological activity, however, remains uncharacterized. The primary objective of this guide is to outline a systematic approach to determine if this compound shares a similar mechanism of action with fluoxetine and to quantify its potency and selectivity. This head-to-head comparison will provide crucial insights into its potential as a therapeutic agent.
In Vitro Characterization: Unraveling the Molecular Mechanism
To ascertain the biological activity of this compound at the molecular level, a series of in vitro assays are essential. These assays will determine its affinity for and ability to inhibit the serotonin transporter, providing a direct comparison with fluoxetine.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro comparison of this compound and fluoxetine.
Protocol 1: SERT Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the serotonin transporter. It is a competitive binding assay where the test compound displaces a known radiolabeled ligand that binds to SERT.
Methodology:
-
Membrane Preparation: Utilize membrane preparations from cells stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.[5][6]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram or [³H]-paroxetine), and varying concentrations of the test compounds (this compound or fluoxetine).
-
Equilibration: Incubate the mixture to allow for binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Serotonin Reuptake Inhibition Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into cells, providing a measure of their potency (IC50) as SERT inhibitors.
Methodology:
-
Cell Culture: Use cells that endogenously express or are transfected with hSERT, such as human placental choriocarcinoma (JAR) cells or HEK293-hSERT cells.[7]
-
Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological buffer.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds (this compound or fluoxetine).
-
Initiation of Uptake: Add a fixed concentration of radiolabeled serotonin ([³H]-5-HT) to initiate the uptake process.
-
Termination of Uptake: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [³H]-5-HT taken up using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific [³H]-5-HT uptake.
Data Presentation: In Vitro Potency and Selectivity
| Compound | SERT Binding Affinity (Ki, nM) | SERT Uptake Inhibition (IC50, nM) | NET Binding Affinity (Ki, nM) | DAT Binding Affinity (Ki, nM) |
| Fluoxetine | 1.1 - 1.4[8] | 7.3 - 15.8[7] | >1000 | >1000 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The values for fluoxetine are representative of those found in the literature. NET = Norepinephrine Transporter, DAT = Dopamine Transporter.
In Vivo Evaluation: Assessing Antidepressant-Like Activity
To translate the in vitro findings into a physiological context, in vivo behavioral models are employed. These models are crucial for assessing the potential antidepressant-like effects of this compound and comparing its efficacy to fluoxetine.
Experimental Workflow: In Vivo Behavioral Testing
Caption: Workflow for in vivo comparison of this compound and fluoxetine.
Protocol 3: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant drugs.[9][10][11] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.[12][13]
Methodology:
-
Animals: Use male mice (e.g., C57BL/6 strain) and allow them to acclimate to the housing conditions for at least one week.
-
Drug Administration: Administer the test compounds (this compound at various doses), fluoxetine (positive control), or vehicle (negative control) via an appropriate route (e.g., intraperitoneal injection) at a specified time before the test.
-
Test Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Test Procedure: Place each mouse individually into the cylinder for a 6-minute session. The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the session is recorded.
-
Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 4: Open Field Test (OFT)
It is crucial to rule out the possibility that a reduction in immobility in the FST is due to a general increase in locomotor activity. The OFT is used for this purpose.
Methodology:
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Data Recording: Use video tracking software to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Compare the locomotor activity between the different treatment groups. No significant change in total distance traveled would suggest that the effects observed in the FST are not due to motor stimulation.
Data Presentation: In Vivo Behavioral Effects
| Treatment Group | Dose (mg/kg) | Forced Swim Test (Immobility Time, seconds) | Open Field Test (Total Distance Traveled, cm) |
| Vehicle | - | To be determined | To be determined |
| Fluoxetine | 10, 20 | Expected decrease | Expected no significant change |
| This compound | 5, 10, 20 | To be determined | To be determined |
Mechanism of Action: The Serotonin Signaling Pathway
Both fluoxetine and potentially this compound exert their effects by modulating the serotonin signaling pathway. The following diagram illustrates the key components of this pathway and the proposed site of action for these compounds.
References
- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 4. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. lasa.co.uk [lasa.co.uk]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. herbmedpharmacol.com [herbmedpharmacol.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to 3-(4-Methylphenoxy)propylamine
Introduction
3-(4-Methylphenoxy)propylamine is a valuable building block in medicinal chemistry and drug development, often incorporated into a variety of pharmacologically active compounds. Its synthesis is a critical step in the preparation of these molecules, and the choice of synthetic route can significantly impact the overall efficiency, cost, and scalability of the process. This guide provides an in-depth comparative analysis of two primary synthetic strategies for the preparation of this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Routes
Two principal synthetic pathways to this compound are commonly considered: a two-step sequence involving a Williamson ether synthesis followed by nitrile reduction, and a more direct, one-step Williamson ether synthesis.
Route 1: Two-Step Synthesis via Nitrile Intermediate
This approach first involves the formation of a C-O bond through a Williamson ether synthesis to generate 3-(4-methylphenoxy)propanenitrile, which is subsequently reduced to the target primary amine.
Step 1a: Williamson Ether Synthesis of 3-(4-Methylphenoxy)propanenitrile
The initial step involves the reaction of p-cresol with a 3-halopropanenitrile, typically 3-chloropropanenitrile, in the presence of a base. This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by the deprotonation of p-cresol, acts as a nucleophile and displaces the halide from the propanenitrile backbone.[1][2] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[3] Common bases include potassium carbonate or sodium hydroxide, and polar aprotic solvents like acetone or DMF are often employed to facilitate the SN2 reaction.[4]
Step 1b: Reduction of 3-(4-Methylphenoxy)propanenitrile
The intermediate nitrile is then reduced to the corresponding primary amine. Two common and effective methods for this transformation are catalytic hydrogenation and chemical reduction with a metal hydride.
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Raney Nickel under a hydrogen atmosphere.[5][6] It is an industrially scalable and environmentally benign method, often providing high yields of the primary amine.[7] The reaction conditions, including pressure, temperature, and solvent, need to be carefully controlled to ensure complete reduction and avoid side reactions.[8]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[9][10] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[11] While highly effective, the pyrophoric nature of LiAlH₄ and the need for stringent anhydrous conditions require careful handling and make it less suitable for very large-scale industrial applications.[12]
Route 2: One-Step Direct Williamson Ether Synthesis
This route aims to synthesize this compound directly by reacting p-cresol with a 3-halopropylamine, such as 3-chloropropylamine. The underlying principle is again the Williamson ether synthesis.[1]
However, this direct approach presents a significant chemoselectivity challenge. The alkylating agent, 3-chloropropylamine, possesses two nucleophilic sites: the amino group and the halide-bearing carbon. The reaction can therefore lead to both the desired O-alkylation of the phenoxide and the undesired N-alkylation of the amine, potentially resulting in a mixture of products and complicating purification.[13][14] The relative rates of N-alkylation versus O-alkylation are influenced by factors such as the solvent, base, and the nature of the electrophile.[15] Generally, nitrogen is a better nucleophile than oxygen, which can favor N-alkylation.[16] Achieving high selectivity for O-alkylation in a one-step process can be difficult and may require careful optimization of reaction conditions, which are not well-documented for this specific transformation.
Data Presentation: A Comparative Overview
| Feature | Route 1: Two-Step Synthesis | Route 2: One-Step Direct Synthesis |
| Starting Materials | p-cresol, 3-chloropropanenitrile, reducing agent (e.g., H₂/Raney Ni or LiAlH₄) | p-cresol, 3-chloropropylamine |
| Number of Steps | Two | One |
| Overall Yield | Generally high (can exceed 70-80%) | Potentially lower due to selectivity issues |
| Purification | Intermediate and final product purification required | Potentially complex purification to separate O- and N-alkylated products |
| Scalability | Catalytic hydrogenation is highly scalable | Potentially less scalable due to purification challenges |
| Safety Considerations | LiAlH₄ is pyrophoric; catalytic hydrogenation requires handling of H₂ gas | 3-chloropropylamine is corrosive and toxic |
| Key Advantage | High yields and well-defined, predictable chemistry | Simplicity in concept (fewer steps) |
| Key Disadvantage | Longer reaction sequence | Lack of chemoselectivity, leading to product mixtures |
Experimental Protocols
Route 1: Two-Step Synthesis
Step 1a: Synthesis of 3-(4-Methylphenoxy)propanenitrile
-
Materials: p-cresol, 3-chloropropanenitrile, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-cresol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-chloropropanenitrile (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-(4-methylphenoxy)propanenitrile.
-
Step 1b: Reduction of 3-(4-Methylphenoxy)propanenitrile (Method A: Catalytic Hydrogenation)
-
Materials: 3-(4-methylphenoxy)propanenitrile, Raney Nickel (50% slurry in water), ethanol, hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake.
-
Upon completion, carefully filter the catalyst through a pad of Celite under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by distillation.
-
Step 1b: Reduction of 3-(4-Methylphenoxy)propanenitrile (Method B: LiAlH₄ Reduction)
-
Materials: 3-(4-methylphenoxy)propanenitrile, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or THF.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 3-(4-methylphenoxy)propanenitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Route 2: Proposed Protocol for One-Step Direct Synthesis
-
Materials: p-cresol, 3-chloropropylamine hydrochloride, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a suitable solvent (e.g., toluene).
-
Procedure:
-
To a round-bottom flask, add p-cresol (1.0 eq), 3-chloropropylamine hydrochloride (1.1 eq), and toluene.
-
Add a concentrated aqueous solution of sodium hydroxide (2.2 eq) and a catalytic amount of tetrabutylammonium bromide.
-
Heat the biphasic mixture to reflux with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS to assess the ratio of O- to N-alkylation.
-
Upon completion or reaching equilibrium, cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product will likely be a mixture and require careful purification by column chromatography to isolate the desired this compound.
-
Visualization of Synthetic Pathways
Route 1: Two-Step Synthesis
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Top 59 papers published in the topic of Raney nickel in 2001 [scispace.com]
- 8. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Method Validation for the Characterization of 3-(4-Methylphenoxy)propylamine
This guide provides a comprehensive framework for the validation of analytical methods essential for the characterization of 3-(4-Methylphenoxy)propylamine. As a key intermediate or active pharmaceutical ingredient (API), ensuring the identity, purity, and strength of this molecule is paramount. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, comparing key techniques and providing actionable, detailed protocols. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible analytical data.
The Analytical Imperative: Why Method Validation Matters
In pharmaceutical development, an analytical method is not merely a procedure; it is the lens through which we assess product quality. The validation of these methods is a mandatory, documented process that provides a high degree of assurance that a method will consistently yield results that are accurate, reproducible, and fit for their intended purpose.[1] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines that form the bedrock of our approach.[2][3][4] Adherence to these guidelines, particularly the updated ICH Q2(R2), is not just a matter of compliance but a cornerstone of scientific integrity, ensuring patient safety and product efficacy.[5][6][7]
This compound, a primary amine with an aromatic ether structure, presents a typical analytical challenge. Its characterization requires methods that can quantify the parent compound (assay), detect and quantify impurities (purity), and unequivocally confirm its identity.
Selecting the Right Analytical Tool: A Strategic Approach
The selection of an analytical technique is dictated by the question we seek to answer. For a molecule like this compound, a multi-faceted approach is necessary, combining separation science with spectroscopic identification.
-
For Quantification (Assay and Purity): Chromatographic techniques are the industry standard.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile and thermally sensitive compounds. Its versatility in column chemistry and mobile phase composition makes it ideal for developing stability-indicating methods that can separate the API from degradation products and process-related impurities.
-
Gas Chromatography (GC): Best suited for volatile and thermally stable compounds. It offers high resolution and is often the method of choice for analyzing residual solvents or for the analysis of the free base if it is sufficiently volatile.
-
-
For Identification and Structural Elucidation: Spectroscopic techniques provide fingerprint-level confirmation.
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that offer definitive structural clues. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities.[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H bonds in the primary amine, C-O ether linkage).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers a detailed map of the molecule's carbon-hydrogen framework, providing unambiguous structural confirmation.[10]
-
The following diagram illustrates the decision-making workflow for method selection.
Caption: Workflow for selecting the appropriate analytical technique.
The Pillars of Validation: A Causality-Driven Framework
According to ICH Q2(R2) guidelines, a method must be validated through a series of experiments that assess its performance characteristics.[7][11] Understanding the why behind each parameter is crucial for designing a robust validation protocol.
| Validation Parameter | Why It's Critical for this compound Analysis |
| Specificity / Selectivity | This ensures the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. For a purity method, this is the most critical parameter.[5] |
| Linearity | Establishes that the method's response is directly proportional to the analyte concentration over a defined range. This is fundamental for accurate quantification.[12] |
| Range | Defines the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear. The range must encompass the expected concentrations in routine use (e.g., 80-120% of the nominal concentration for an assay).[7][12] |
| Accuracy | Measures the closeness of the experimental results to the true value. It is typically assessed by spike recovery studies, demonstrating that the method can accurately quantify the analyte in a sample matrix.[13] |
| Precision | Assesses the degree of scatter among a series of measurements from the same sample. It is evaluated at two levels: Repeatability (short-term, same analyst/instrument) and Intermediate Precision (long-term, different days/analysts/instruments), proving the method's consistency.[1] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected, but not necessarily quantified with accuracy. Essential for impurity limit tests.[14] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision. This is the reporting threshold for impurities.[14] |
| Robustness | Demonstrates the method's reliability when subjected to small, deliberate variations in procedural parameters (e.g., mobile phase pH, column temperature). This provides confidence in its transferability and performance in different labs.[13] |
The interplay between these parameters ensures a method is truly "fit for purpose."
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. youtube.com [youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. iosrphr.org [iosrphr.org]
A Comparative Efficacy Analysis: Fluoxetine and Atomoxetine Analogues in Neurotransmitter Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the nuanced modulation of monoamine neurotransmitter systems remains a cornerstone of therapeutic intervention for a spectrum of psychiatric disorders. This guide provides a comparative analysis of the efficacy of two structurally related yet functionally distinct compounds: 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, a core structure related to the selective serotonin reuptake inhibitor (SSRI) Fluoxetine , and 3-(4-Methylphenoxy)propylamine, which shares a foundational similarity with the norepinephrine reuptake inhibitor (NRI) Atomoxetine . This document will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed to elucidate their pharmacological profiles.
Introduction to the Compounds and Their Primary Mechanisms
While the specific chemical entities in the topic, this compound and 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, are not extensively characterized as standalone therapeutics, their core structures are archetypal of two major classes of antidepressants and psychotropics. For the purpose of a data-driven comparison, this guide will focus on their well-established N-methylated and phenyl-substituted derivatives: Atomoxetine and Fluoxetine.
Atomoxetine , chemically (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, is a selective norepinephrine reuptake inhibitor (NRI)[1][2][3]. Its therapeutic action is primarily attributed to its high affinity for the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex[3].
Fluoxetine , or N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a prototypical selective serotonin reuptake inhibitor (SSRI)[4][5][6]. It functions by potently and selectively blocking the serotonin transporter (SERT), thereby increasing the levels of serotonin in the synaptic cleft[7].
The key structural difference, the substituent on the phenoxy ring (p-trifluoromethyl for Fluoxetine and o-methyl for Atomoxetine), along with other modifications, dictates their selectivity and affinity for their respective monoamine transporters.
Comparative Efficacy: A Data-Driven Overview
The efficacy of Atomoxetine and Fluoxetine has been extensively studied in both preclinical and clinical settings. While they are prescribed for different primary indications—ADHD for Atomoxetine and depression and anxiety for Fluoxetine—there is some overlap in their use for comorbid conditions[8][9][10].
| Parameter | Atomoxetine | Fluoxetine | References |
| Primary Indication | Attention-Deficit/Hyperactivity Disorder (ADHD) | Major Depressive Disorder (MDD), Anxiety Disorders | [3],[5] |
| Primary Mechanism | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition | [3],[7] |
| Transporter Binding Affinity (Ki, nM) | NET: ~5 | SERT: ~1-10 | [11] |
| SERT: ~77 | NET: ~100-1000 | [11] | |
| DAT: ~1451 | [11] | ||
| Efficacy in Depression | Some evidence of efficacy, particularly in ADHD with comorbid depression.[8][9] | Well-established efficacy as a first-line treatment for MDD.[12][13] | [8][9][12][13] |
| Efficacy in Anxiety | May improve comorbid anxiety symptoms in ADHD.[8][9] | Effective in treating various anxiety disorders.[14] | [8][9][14] |
| User-Reported Positive Effect | 38% | 66% | [12] |
Note: User-reported data is from self-reported reviews and not from controlled clinical trials.
Studies have shown that compounds with combined serotonergic and noradrenergic activity may offer greater efficacy than SSRIs alone in some cases[13]. However, the distinct primary mechanisms of Atomoxetine and Fluoxetine lead to different therapeutic profiles.
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds stem from their selective modulation of the norepinephrine and serotonin signaling pathways.
Caption: Mechanism of Action for Atomoxetine and Fluoxetine.
Experimental Protocols for Efficacy Evaluation
The determination of efficacy for compounds like Atomoxetine and Fluoxetine relies on a combination of in vitro and in vivo experimental models.
In Vitro Assays: Receptor Binding and Transporter Inhibition
1. Radioligand Binding Assays:
These assays are crucial for determining the binding affinity (Ki) of a compound for its target transporter.
-
Objective: To quantify the affinity of the test compound for SERT and NET.
-
Principle: Competition between a radiolabeled ligand and the unlabeled test compound for binding to the transporter.
-
Methodology:
-
Prepare cell membranes from cells expressing the human SERT or NET.
-
Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and then the Ki using the Cheng-Prusoff equation.
-
2. Synaptosomal Uptake Assays:
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
-
Objective: To assess the functional inhibition of serotonin and norepinephrine uptake.
-
Methodology:
-
Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) of rodents.
-
Pre-incubate the synaptosomes with the test compound.
-
Add a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).
-
After a short incubation, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes.
-
Determine the IC50 of the test compound for inhibiting neurotransmitter uptake.
-
Caption: In Vitro Workflow for Efficacy Assessment.
In Vivo Models: Behavioral Assays
Animal models are instrumental in evaluating the antidepressant and anxiolytic potential of compounds.[15][16][17][18]
1. Forced Swim Test (FST):
A common screening tool for antidepressants, this test is based on the principle of "behavioral despair."
-
Objective: To assess the antidepressant-like activity of a compound.
-
Methodology:
-
Administer the test compound or vehicle to rodents.
-
Place the animals individually in a cylinder of water from which they cannot escape.
-
Record the duration of immobility during a set period.
-
A decrease in immobility time is indicative of an antidepressant effect.
-
2. Tail Suspension Test (TST):
Similar to the FST, this test also measures behavioral despair.
-
Objective: To evaluate the antidepressant-like effects of a compound.
-
Methodology:
-
Administer the test compound or vehicle.
-
Suspend the mice by their tails.
-
Measure the duration of immobility.
-
Reduced immobility suggests antidepressant activity.
-
3. Chronic Mild Stress (CMS) Model:
This model aims to induce a state of anhedonia, a core symptom of depression.
-
Objective: To model a depressive-like state and assess the restorative effects of chronic treatment.
-
Methodology:
-
Subject rodents to a series of unpredictable, mild stressors over several weeks.
-
Measure anhedonia through a sucrose preference test (depressed animals show reduced preference for a sucrose solution).
-
Administer the test compound chronically during the stress period.
-
An increase in sucrose preference in the treated group compared to the stressed control group indicates an antidepressant effect.
-
Conclusion
The comparative analysis of compounds based on the core structures of Atomoxetine and Fluoxetine highlights the principle of selective pharmacology in modern drug design. While both are propylamine derivatives, subtle modifications to the phenoxy ring dramatically shift their selectivity towards either the norepinephrine or serotonin transporter. This dictates their primary therapeutic applications and overall efficacy profiles. The experimental protocols outlined provide a robust framework for the preclinical evaluation of novel compounds targeting these critical neurotransmitter systems, ensuring a thorough characterization of their binding affinity, functional activity, and behavioral effects.
References
- 1. Atomoxetine [drugfuture.com]
- 2. Crystal structure of atomoxetine hydrochloride (Strattera), C17H22NOCl | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoxetine [webbook.nist.gov]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluoxetine HCl | Serotonin Reuptake Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Atomoxetine alone or combined with fluoxetine for treating ADHD with comorbid depressive or anxiety symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomoxetine alone or combined with fluoxetine for treating ADHD with comorbid depressive or anxiety symptoms. | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. drugs.com [drugs.com]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Comparison of pharmacological profiles of serotonin norepinephrine reuptake inhibitors [jstage.jst.go.jp]
- 15. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 17. Animal models of depression - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 3-(4-Methylphenoxy)propylamine in Monoamine Transporter Binding Assays
Abstract
This guide provides a comprehensive analysis of the in-vitro cross-reactivity profile of 3-(4-Methylphenoxy)propylamine, a putative monoamine reuptake inhibitor. We present a detailed protocol for competitive radioligand binding assays targeting the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Through a comparative analysis with well-characterized selective inhibitors—Fluoxetine (SSRI), Nisoxetine (NRI), and Vanoxerine (DRI)—this guide illustrates how to quantitatively determine the selectivity and potential off-target liabilities of novel compounds. The methodologies and data interpretation frameworks described herein are designed to provide researchers and drug development professionals with a robust system for early-stage pharmacological characterization, adhering to principles of scientific integrity and regulatory expectations.
Introduction: The Imperative of Selectivity in Monoamine Reuptake Inhibitors
Monoamine reuptake inhibitors are a cornerstone of treatment for numerous neuropsychiatric disorders.[1][2] These compounds exert their therapeutic effects by blocking the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporters, thereby increasing the synaptic concentration of these key neurotransmitters.[2] The specific transporter or combination of transporters a drug inhibits defines its pharmacological profile and, consequently, its therapeutic applications and side-effect profile.[3][4]
This compound is a compound whose structure suggests potential interaction with monoamine transporters. For any such novel compound, a primary step in preclinical development is to determine its binding affinity and, critically, its selectivity across the different monoamine transporters. A highly selective compound offers a targeted mechanism of action, while non-selective compounds (e.g., triple reuptake inhibitors) may offer broader efficacy but often come with a more complex side-effect profile due to the crosstalk between monoaminergic systems.[5][6]
This guide provides the experimental framework to conduct these essential cross-reactivity studies. By comparing this compound against "gold-standard" selective inhibitors, we can build a comprehensive picture of its pharmacological identity. This process is fundamental for making informed decisions in drug development and aligns with regulatory guidance on nonclinical safety and pharmacology evaluations.[7][8][9]
Comparative Compound Selection: Establishing a Selectivity Baseline
To accurately contextualize the binding profile of this compound, it is essential to benchmark it against compounds with known and distinct selectivity profiles. The selected comparators for this guide are:
-
Fluoxetine: A well-established Selective Serotonin Reuptake Inhibitor (SSRI), it serves as a benchmark for high SERT selectivity.
-
Nisoxetine: A potent and selective Norepinephrine Reuptake Inhibitor (NRI), providing a reference for high NET selectivity.
-
Vanoxerine (GBR-12909): A potent and selective Dopamine Reuptake Inhibitor (DRI), acting as a benchmark for DAT selectivity.
This panel allows for a robust comparison, enabling the classification of the test compound's profile as selective, dual, or triple-acting.
Methodology: Competitive Radioligand Binding Assay
The cornerstone of determining receptor affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor") to displace a specific radiolabeled ligand from its target receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, which can then be converted to the inhibition constant (Kᵢ) for a true measure of binding affinity.
Materials and Reagents
-
Cell Membranes: Human embryonic kidney (HEK-293) cells stably transfected to express human SERT, NET, or DAT. Membranes are prepared by homogenization and centrifugation.[10][11]
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For NET: [³H]-Nisoxetine
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR-12935[11]
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for each target (e.g., imipramine for SERT, desipramine for NET, cocaine for DAT) to determine the amount of radioligand that binds to non-target sites.
-
Test Compounds: this compound, Fluoxetine, Nisoxetine, Vanoxerine, dissolved in an appropriate vehicle (e.g., DMSO).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filtermats (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Experimental Protocol
-
Compound Dilution: Prepare a serial dilution series for each test compound (e.g., 11 concentrations from 0.1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding Wells: 150 µL cell membranes, 50 µL assay buffer, 50 µL radioligand.
-
Non-Specific Binding (NSB) Wells: 150 µL cell membranes, 50 µL NSB agent, 50 µL radioligand.
-
Competitor Wells: 150 µL cell membranes, 50 µL of a test compound dilution, 50 µL radioligand.
-
Causality Explanation: This setup is crucial for a self-validating system. Total binding represents all binding events. NSB quantifies binding to filters and other non-receptor components. The difference between Total and NSB is the "Specific Binding," which is the target of interest.[12]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[10] The duration should be sufficient to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filtermats using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Causality Explanation: The washes must be rapid and with ice-cold buffer to minimize the dissociation of the radioligand from the receptor during the wash step.
-
-
Drying and Counting: Dry the filtermats completely (e.g., under a heat lamp or in a low-temperature oven).[10] Once dry, add scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Mean NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[10]
-
Caption: Experimental workflow for the competitive radioligand binding assay.
Data Presentation: A Comparative Affinity Profile
The binding affinities (Kᵢ values) derived from the assays are summarized below. Lower Kᵢ values indicate higher binding affinity. Note: The data for this compound is illustrative and hypothetical, generated for the purpose of this comparative guide, as public domain experimental data is not available. The data for the comparator compounds are representative of values found in scientific literature.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity Profile |
| This compound | 85 | 120 | 450 | Non-selective (SERT/NET preference) |
| Fluoxetine | 1.5 | 350 | 2,500 | SERT Selective |
| Nisoxetine | 90 | 2.0 | 800 | NET Selective |
| Vanoxerine | 250 | 400 | 10 | DAT Selective |
Interpretation of Results & Discussion
The data presented in the table allows for a direct comparison of the pharmacological profiles.
-
This compound Profile: Based on the illustrative data, this compound displays a non-selective profile with a preference for SERT and NET over DAT. Its nanomolar affinity for both SERT (Kᵢ = 85 nM) and NET (Kᵢ = 120 nM) suggests it functions as a dual serotonin-norepinephrine reuptake inhibitor. The significantly weaker affinity for DAT (Kᵢ = 450 nM) indicates that dopaminergic effects would likely only occur at much higher concentrations. This profile is distinct from the highly selective comparators.
-
Comparative Analysis:
-
Fluoxetine shows over 200-fold selectivity for SERT compared to NET, which is characteristic of an SSRI.
-
Nisoxetine demonstrates a 45-fold selectivity for NET over SERT, confirming its classification as an NRI.
-
Vanoxerine exhibits high affinity and selectivity for DAT, with at least 25-fold selectivity over the other transporters.
-
The profile of this compound suggests its potential therapeutic action might resemble that of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). This dual action can sometimes offer broader efficacy in treating conditions like major depressive disorder or neuropathic pain compared to highly selective agents.[4] However, this lack of selectivity also implies a higher potential for side effects associated with both serotonergic and noradrenergic systems.
Caption: Mechanism of a monoamine reuptake inhibitor at the synapse.
Conclusion
This guide outlines a robust and self-validating methodology for assessing the cross-reactivity of novel compounds at the primary monoamine transporters. Through a direct comparison with selective inhibitors, we can effectively characterize the binding profile of molecules like this compound. The illustrative data suggest this compound acts as a non-selective inhibitor with a preference for SERT and NET. This type of early-stage in-vitro profiling is indispensable for guiding lead optimization, predicting potential therapeutic applications, and identifying off-target liabilities long before clinical studies commence, forming a critical part of the modern drug discovery pipeline.[9][13]
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine reuptake inhibitors: highlights of recent research developments | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [Consequences of the monoaminergic systems cross-talk in the antidepressant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 13. Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized 3-(4-Methylphenoxy)propylamine
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility.[1][2][3] 3-(4-Methylphenoxy)propylamine, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to prevent the introduction of unwanted side reactions, reduced yields, and potentially harmful byproducts in the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of in-house synthesized this compound against commercially available standards, supported by comprehensive experimental data.
The narrative herein is structured to provide not just procedural steps, but the underlying scientific rationale for each methodological choice, ensuring a self-validating and trustworthy framework for researchers, scientists, and drug development professionals.
The Imperative of Purity in Pharmaceutical Intermediates
The journey from a chemical intermediate to a final drug product is governed by stringent quality standards.[2][3] Regulatory bodies such as the FDA and EMA have established clear guidelines that mandate acceptable levels of impurities in pharmaceutical products to ensure patient safety and therapeutic efficacy.[4] Impurities in an intermediate like this compound can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products.[5] These impurities can have a significant impact on the final API, potentially altering its pharmacological and toxicological profile.[1] Therefore, robust analytical methodologies are essential to characterize and quantify the purity of synthesized intermediates.[6][7]
Experimental Design: A Multi-faceted Approach to Purity Verification
To provide a comprehensive assessment, we benchmarked our in-house synthesized this compound against two commercially available standards from reputable suppliers. The purity of all samples was evaluated using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] This multi-pronged approach ensures a thorough and reliable characterization of the compound's purity profile.
Synthesis of this compound
Our in-house synthesis was adapted from established literature procedures, involving the reaction of 4-methylphenol with 3-chloropropylamine. The crude product was purified via distillation to yield the final product. The detailed synthesis protocol is available in our internal documentation.
Selection of Commercial Standards
Two commercial standards, designated as Standard A and Standard B , were procured from leading chemical suppliers. These standards were chosen based on their stated purity (>98%) and their common use in the pharmaceutical industry.
Analytical Methodologies: The Pillars of Purity Assessment
The choice of analytical techniques was guided by their ability to provide complementary information on the purity and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[4][9]
Experimental Protocol: HPLC Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm and 270 nm.
-
Sample Preparation: Samples were dissolved in the initial mobile phase composition to a concentration of 1 mg/mL.
Rationale: A reversed-phase C18 column was selected for its versatility in retaining and separating a wide range of organic molecules. The gradient elution allows for the separation of both polar and non-polar impurities. DAD detection provides spectral information, aiding in peak identification and purity assessment.
Workflow for HPLC Purity Analysis:
References
- 1. nbinno.com [nbinno.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. veeprho.com [veeprho.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative In Vivo Efficacy Analysis of Ortho- vs. Para-Substituted Phenoxypropylamines as Monoamine Reuptake Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of neuropharmacology, the strategic placement of functional groups on a core scaffold can dramatically alter the biological activity of a compound. This guide provides an in-depth comparison of the in vivo efficacy of ortho- versus para-substituted phenoxypropylamines, a class of compounds renowned for their potent modulation of monoamine transporters. Drawing upon key preclinical studies, we will dissect how a simple positional shift of a substituent on the phenoxy ring dictates the selectivity for the norepinephrine transporter (NET) versus the serotonin transporter (SERT) and, consequently, their antidepressant-like efficacy in established animal models.
The Critical Role of Substituent Position: A Tale of Two Transporters
The phenoxypropylamine backbone is a privileged scaffold in medicinal chemistry, giving rise to blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) atomoxetine. The defining structural feature that governs their differential pharmacology is the position of the substituent on the phenoxy ring.
Generally, substitution at the ortho- (2') position of the phenoxy ring directs selectivity towards the norepinephrine transporter (NET). Prominent examples of ortho-substituted phenoxypropylamines include atomoxetine, nisoxetine, and reboxetine.[1] Conversely, substitution at the para- (4') position steers selectivity towards the serotonin transporter (SERT), as exemplified by the widely prescribed SSRIs fluoxetine and paroxetine.[1] This fundamental structure-activity relationship (SAR) is the cornerstone of our comparative analysis.
Caption: Positional Isomerism Dictates Transporter Selectivity.
In Vivo Efficacy: A Head-to-Head Battle in Preclinical Models of Depression
To objectively compare the in vivo efficacy of ortho- versus para-substituted phenoxypropylamines, we will examine data from the Forced Swim Test (FST), a widely used and validated rodent model for assessing antidepressant activity.[2][3][4] In the FST, a reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]
A key study by Detke et al. (1995) provides a direct comparison of the behavioral effects of the selective NRI, reboxetine (ortho-substituted analog), and the SSRI, fluoxetine (para-substituted phenoxypropylamine), in the rat FST. This study is particularly insightful as it also characterizes the types of active behaviors (climbing vs. swimming), which are thought to be differentially modulated by noradrenergic and serotonergic systems, respectively.[4][5]
Experimental Protocol: The Forced Swim Test (Rat)
The FST protocol is a critical component for understanding the validity and reproducibility of the efficacy data.
Objective: To assess the antidepressant-like effects of test compounds by measuring the duration of immobility in rats forced to swim in an inescapable cylinder of water.
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high x 20 cm in diameter).
-
Water maintained at 25°C, filled to a depth of 30 cm.
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute pre-swim session. This initial exposure to the inescapable stressor induces a baseline level of immobility for the subsequent test.
-
Drug Administration: Test compounds (e.g., reboxetine, fluoxetine) or vehicle are administered at specified doses and time points prior to the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility, swimming, and climbing behaviors are recorded by a trained observer blind to the treatment conditions.
Caption: Experimental Workflow of the Forced Swim Test.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of reboxetine (ortho-substituted) and fluoxetine (para-substituted) in the rat FST, as reported by Detke et al. (1995).
| Compound (Positional Isomer) | Primary Mechanism | Dose (mg/kg, i.p.) | Change in Immobility Time | Predominant Active Behavior |
| Reboxetine (ortho) | Selective NRI | 10 | Significant Decrease | Increased Climbing |
| Fluoxetine (para) | Selective SRI | 10 | Significant Decrease | Increased Swimming |
Data synthesized from Detke et al. (1995).[5]
Discussion: Interpreting the In Vivo Data
The results from the FST provide compelling evidence for the differential in vivo efficacy profiles of ortho- and para-substituted phenoxypropylamines.
Efficacy in Reducing Depressive-Like Behavior: Both the ortho-substituted NRI (reboxetine) and the para-substituted SSRI (fluoxetine) demonstrated significant antidepressant-like activity by reducing immobility time in the FST. This indicates that enhancing either noradrenergic or serotonergic neurotransmission can produce a positive response in this preclinical model of depression.
Qualitative Differences in Behavioral Response: The most striking finding is the qualitative difference in the active, escape-oriented behaviors. Reboxetine, the NRI, selectively increased climbing behavior. This is consistent with the hypothesis that noradrenergic activation is associated with an increase in motor activity and attempts to climb out of the apparatus.[4][5] In contrast, fluoxetine, the SSRI, selectively increased swimming behavior, which is believed to be a distinct active coping strategy mediated by the serotonergic system.[4][5]
These findings have significant implications for drug development. The choice of an ortho- or para-substituted phenoxypropylamine can be tailored to target specific neurotransmitter systems implicated in different facets of depression or other neurological disorders. For instance, conditions characterized by fatigue and lack of motivation might benefit more from a noradrenergic-enhancing agent (ortho-substituted), while those with prominent anxiety and obsessive-compulsive features might be better addressed with a serotonergic-enhancing compound (para-substituted).
Conclusion: Positional Isomerism as a Key Determinant of In Vivo Efficacy
This comparative guide underscores the profound impact of substituent positioning on the in vivo efficacy of phenoxypropylamines. The switch from an ortho- to a para-substitution pattern fundamentally alters the pharmacological profile, shifting the selectivity from the norepinephrine transporter to the serotonin transporter. This change is not merely a matter of receptor affinity but translates into distinct behavioral outcomes in preclinical models of depression.
While both classes of compounds demonstrate antidepressant-like efficacy, the underlying neurochemical mechanisms and their behavioral manifestations are clearly different. The ortho-substituted NRIs, like reboxetine, tend to produce an "activating" behavioral response characterized by increased climbing, whereas the para-substituted SSRIs, such as fluoxetine, elicit a different active coping strategy manifested as increased swimming.
For researchers and drug development professionals, this understanding is crucial for the rational design of novel therapeutics. By strategically manipulating the substitution pattern on the phenoxypropylamine scaffold, it is possible to fine-tune the pharmacological profile to achieve desired therapeutic effects and potentially improve patient outcomes in the treatment of depression and other CNS disorders.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Reboxetine attenuates forced swim test-induced behavioural and neurochemical alterations in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Unambiguous Structural Confirmation of 3-(4-Methylphenoxy)propylamine Using 2D NMR Spectroscopy
Introduction: The Imperative of Structural Certainty
In the fields of medicinal chemistry and material science, the precise molecular structure of a compound is its defining characteristic, dictating its function, reactivity, and safety. For a molecule like 3-(4-Methylphenoxy)propylamine, a versatile building block, absolute certainty in its structural architecture is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often leaves ambiguities, particularly in assigning specific signals and confirming the connectivity between distinct molecular fragments.
This guide provides a comprehensive, in-depth walkthrough of a multi-dimensional NMR strategy to unequivocally confirm the structure of this compound. We will move beyond simple data reporting to explain the causality behind the experimental choices, demonstrating how a logical workflow of 2D NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation.
For clarity throughout this guide, the proposed structure of this compound is numbered as follows:
The Limitations of a 1D NMR Approach
A standard 1D ¹H NMR spectrum of our target molecule would reveal several key signals: a singlet for the methyl protons (H-1), two doublets for the aromatic protons (H-3/3' and H-4/4'), and three distinct multiplets for the propyl chain protons (H-6, H-7, and H-8). Similarly, a ¹³C NMR spectrum would show the expected seven carbon signals (four aromatic, three aliphatic).
However, 1D data alone presents critical challenges:
-
Connectivity Ambiguity: While we can infer the presence of a propyl chain and a para-substituted aromatic ring, there is no direct evidence from 1D spectra to prove the ether linkage between the aromatic ring (at C-5) and the propyl chain (at C-6).
-
Assignment Uncertainty: The precise assignment of the aliphatic protons H-6, H-7, and H-8 can be tentative, relying solely on predicted chemical shifts which can be influenced by solvent and concentration.
To resolve these ambiguities, we must turn to 2D NMR techniques that reveal through-bond correlations between nuclei.
The 2D NMR Workflow: A Strategy for Certainty
Our approach employs a logical sequence of three powerful 2D NMR experiments. This workflow is designed to first identify distinct, coupled proton networks (spin systems) and then piece them together into the final molecular structure.
Caption: Logical workflow for 2D NMR structural elucidation.
Experimental Protocols
Sample Preparation
A well-prepared sample is the foundation of high-quality NMR data. Any particulate matter or paramagnetic impurities can degrade spectral quality.[1]
-
Weighing: Accurately weigh 10-20 mg of this compound. For small molecules, this concentration is typically sufficient for both ¹H and ¹³C-based experiments.[2][3]
-
Dissolution: Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is crucial for the instrument's lock system and to avoid overwhelming solvent proton signals.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particles.[3]
-
Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.
-
Initial Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated shimming to optimize the magnetic field homogeneity.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for referencing and for projecting onto the axes of the 2D spectra.[5]
-
2D Experiments: Run the following 2D experiments using standard instrument parameters:
-
COSY: A gradient-selected (gCOSY) or DQF-COSY experiment.[6]
-
HSQC: A phase-sensitive gradient-selected HSQC experiment, often an edited version that distinguishes CH/CH₃ from CH₂ signals by phase.[7]
-
HMBC: A gradient-selected HMBC experiment, with the long-range coupling delay optimized for a J-coupling of ~8 Hz to capture typical 2- and 3-bond correlations.[6][7]
-
Data Interpretation and Step-by-Step Structural Confirmation
Here, we will analyze the hypothetical data from each experiment to build our structural argument.
Step 1: Establishing Proton Networks with ¹H-¹H COSY
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9][10] It allows us to map out distinct spin systems.
-
Expected Correlations:
-
A cross-peak between the protons at the δ ~4.0 ppm (H-6) and δ ~2.0 ppm (H-7).
-
A cross-peak between the protons at δ ~2.0 ppm (H-7) and δ ~2.9 ppm (H-8).
-
A cross-peak between the two aromatic doublets (H-3/3' and H-4/4').
-
-
Interpretation: The COSY spectrum confirms the integrity of the propyl chain (-CH₂-CH₂-CH₂-) as a single, connected unit. It also confirms the coupling between the adjacent protons on the aromatic ring. Crucially, no correlations are seen between the aromatic protons and the propyl chain protons, indicating they are isolated spin systems separated by a heteroatom or a quaternary carbon.
Step 2: Linking Protons to Carbons with ¹H-¹³C HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a correlation peak for each proton and the carbon to which it is directly attached (a one-bond correlation).[6][11] This allows us to create unambiguous C-H units.
-
Expected Correlations:
-
The ¹H singlet at δ ~2.3 ppm (H-1) will correlate to the ¹³C signal at δ ~21 ppm (C-1).
-
The aromatic ¹H doublet at δ ~7.1 ppm (H-3/3') will correlate to the aromatic ¹³C signal at δ ~130 ppm (C-3/3').
-
The aromatic ¹H doublet at δ ~6.8 ppm (H-4/4') will correlate to the aromatic ¹³C signal at δ ~115 ppm (C-4/4').
-
The ¹H triplet at δ ~4.0 ppm (H-6) will correlate to the ¹³C signal at δ ~67 ppm (C-6).
-
The ¹H multiplet at δ ~2.0 ppm (H-7) will correlate to the ¹³C signal at δ ~29 ppm (C-7).
-
The ¹H triplet at δ ~2.9 ppm (H-8) will correlate to the ¹³C signal at δ ~40 ppm (C-8).
-
-
Interpretation: The HSQC spectrum definitively assigns each protonated carbon. We now have confirmed C-H pairs for the entire molecule. Notably, the two quaternary aromatic carbons (C-2 and C-5) will not show any peaks in the HSQC spectrum, as they have no directly attached protons.
Step 3: Assembling the Molecular Puzzle with ¹H-¹³C HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to connecting the fragments. It shows correlations between protons and carbons that are typically two or three bonds apart.[7][12][13] The absence of one-bond correlations (which are seen in HSQC) makes the HMBC spectrum ideal for seeing longer-range connectivity.
This is where we find the "smoking gun" evidence for the ether linkage.
Caption: Key HMBC correlations confirming the molecular backbone.
-
Key Expected Correlations:
-
Methyl-to-Ring Connection: The methyl protons (H-1) will show correlations to the quaternary carbon C-2 (two bonds) and the ortho carbons C-3/3' (three bonds). This confirms the methyl group is attached to the aromatic ring at position C-2.
-
Propyl-to-Ring Connection (The Crucial Link): The methylene protons adjacent to the ether oxygen (H-6, δ ~4.0 ppm) will show a correlation to the aromatic carbon C-5 (three bonds, δ ~158 ppm). This is the unambiguous evidence that connects the propyl chain to the aromatic ring through the ether oxygen.
-
Intra-Fragment Confirmations:
-
The aromatic protons H-4/4' will show a correlation to the ether-linked carbon C-5 (two bonds), further solidifying the connection point.
-
Protons H-6 will correlate to C-7 (two bonds).
-
Protons H-8 will correlate to C-7 (two bonds).
-
-
-
Interpretation: The HMBC data flawlessly bridges the isolated spin systems identified by COSY. The correlation between H-6 and C-5 is irrefutable proof of the 3-(phenoxy)propylamine backbone, ruling out other potential isomers.
Summary of Spectroscopic Evidence
The combination of 1D and 2D NMR data provides a complete and self-consistent picture of the molecule.
| Atom Position | ¹H δ (ppm) (Multiplicity) | ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 (CH₃) | ~2.3 (s) | ~21 | None | C-2, C-3/3' |
| 2 (C) | - | ~130 | - | - |
| 3/3' (CH) | ~7.1 (d) | ~130 | H-4/4' | C-2, C-5 |
| 4/4' (CH) | ~6.8 (d) | ~115 | H-3/3' | C-2, C-5 |
| 5 (C-O) | - | ~158 | - | - |
| 6 (O-CH₂) | ~4.0 (t) | ~67 | H-7 | C-5 , C-7 |
| 7 (CH₂) | ~2.0 (m) | ~29 | H-6, H-8 | C-6, C-8 |
| 8 (CH₂-N) | ~2.9 (t) | ~40 | H-7 | C-7 |
| 9 (NH₂) | broad | - | None | C-8 |
Conclusion
By systematically applying a workflow of COSY, HSQC, and HMBC experiments, we have moved from a position of reasonable inference to one of empirical certainty. The COSY experiment defined the constituent proton networks, the HSQC experiment assigned the directly bonded carbon atoms, and critically, the HMBC experiment provided the long-range correlations necessary to piece the molecular fragments together. The unambiguous observation of a three-bond correlation between the O-CH₂ protons (H-6) and the aromatic ipso-carbon (C-5) definitively confirms the structure of this compound. This rigorous, multi-faceted approach exemplifies the power of modern NMR spectroscopy and underscores its essential role in chemical research and development.
References
- 1. organomation.com [organomation.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to Alternative Catalysts for 3-(4-Methylphenoxy)propylamine Synthesis
A Technical Brief for Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(4-Methylphenoxy)propylamine, a crucial intermediate in the pharmaceutical and fine chemical industries, has traditionally relied on catalytic systems that, while effective, present notable operational and environmental challenges. This guide offers an in-depth evaluation of alternative catalytic technologies, moving beyond procedural outlines to provide a mechanistic understanding and comparative performance data. Our objective is to equip researchers and process chemists with the critical insights needed to select and optimize catalytic systems that align with modern efficiency, safety, and sustainability standards.
The Benchmark: Reductive Amination via Raney Nickel
The conventional and widely practiced industrial synthesis of this compound involves the reductive amination of 3-(4-methylphenoxy)propanal. For decades, Raney Nickel has been the catalyst of choice for this transformation, primarily due to its high activity and economic viability.[1]
The process typically entails the hydrogenation of the aldehyde in the presence of ammonia over a Raney Nickel catalyst.[1] Despite its long-standing use and ability to produce high yields, Raney Nickel catalysis is encumbered by several significant drawbacks. The catalyst is pyrophoric, demanding stringent and specialized handling procedures to mitigate fire and explosion risks. The reaction often requires high pressures (50-150 bar) and elevated temperatures (80-150°C), contributing to high energy consumption and capital expenditure for specialized equipment.[2] Furthermore, concerns regarding nickel leaching into the product stream and the environmental impact of catalyst disposal have intensified the search for cleaner alternatives.
Typical Experimental Protocol: Raney Nickel Reductive Amination
-
A high-pressure autoclave is charged with 3-(4-methylphenoxy)propanal, a suitable solvent (e.g., methanol, ethanol), and Raney Nickel (typically 5-10 wt%).
-
The reactor is sealed, purged with an inert gas like nitrogen, and then pressurized with ammonia followed by hydrogen.
-
The reaction mixture is heated to between 80-150°C and agitated to ensure efficient mass transfer.
-
Reaction progress is monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled to a safe temperature, and the pyrophoric catalyst is carefully filtered under an inert atmosphere.
-
The final product is isolated and purified, typically through distillation.
Advanced Alternatives: A Performance-Based Comparison
The drive towards greener and more efficient chemical manufacturing has spurred the investigation of several promising alternative catalytic systems. This section provides a comparative analysis of leading candidates against the traditional Raney Nickel process.
Noble Metal Heterogeneous Catalysts: Rhodium and Ruthenium on Carbon
Noble metal catalysts, particularly rhodium (Rh) and ruthenium (Ru) supported on high-surface-area activated carbon, have demonstrated exceptional efficacy in reductive amination reactions.[3] These catalysts frequently exhibit superior activity and selectivity under significantly milder reaction conditions than Raney Nickel, which can lead to improved energy efficiency and a better safety profile.[3][4]
The enhanced performance is attributed to the intrinsic electronic properties of the noble metals and the synergistic interaction with the carbon support, which facilitates high metal dispersion and can actively participate in the reaction mechanism.[5]
Illustrative Experimental Protocol: Reductive Amination using Rh/C
-
A stirred autoclave is loaded with 3-(4-methylphenoxy)propanal, a solvent such as ethanol or THF, and the Rh/C catalyst (e.g., 0.5-2 mol%).
-
The system is purged and then pressurized with ammonia and hydrogen.
-
The reaction is typically conducted at a mild temperature, often in the range of 40-80°C.[4]
-
Progress is monitored until the aldehyde is fully consumed.
-
The non-pyrophoric catalyst is safely removed by filtration.
-
The product is isolated from the filtrate.
Comparative Performance Data:
| Catalyst System | Typical Yield (%) | Temperature (°C) | Pressure (bar) | Key Advantages | Key Disadvantages |
| Raney Nickel | 85-95 | 80-150 | 50-150 | Low cost, established technology[1][2] | Pyrophoric, harsh conditions, environmental concerns[6] |
| Rh/C | >95 | 40-80 | 20-60 | High activity & selectivity, mild conditions, safer handling[4][7] | High cost of rhodium |
| Ru/C | 90-98 | 50-100 | 30-80 | Excellent activity, lower cost than Rh, good selectivity[3][8] | May require slightly higher temperatures/pressures than Rh |
Homogeneous Catalysis: Iridium-Catalyzed "Borrowing Hydrogen"
Homogeneous catalysis offers a distinct approach, with iridium complexes showing remarkable potential.[9][10] A particularly elegant and atom-economical strategy is the "borrowing hydrogen" (or hydrogen autotransfer) methodology.[10][11] This process allows for the direct use of the more stable alcohol precursor, 3-(4-methylphenoxy)propan-1-ol. The iridium catalyst transiently abstracts hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with ammonia to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the active catalyst.[10] This one-pot process minimizes waste by avoiding the separate oxidation step of the alcohol.[12][13]
Conceptual Workflow: Iridium-Catalyzed Borrowing Hydrogen Amination
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Rhodium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 6. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electronic Effect of Ruthenium Nanoparticles on Efficient Reductive Amination of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
A Researcher's Guide to Comparative Cytotoxicity Analysis: 3-(4-Methylphenoxy)propylamine and its Precursors
Introduction: The Imperative of Precursor Cytotoxicity Profiling
In the landscape of pharmaceutical development and chemical synthesis, understanding the toxicological profile of a final compound is paramount. However, a comprehensive safety assessment extends to the precursors and intermediates used in its synthesis. Residual precursors in a final product, even at trace levels, can pose significant safety risks. 3-(4-Methylphenoxy)propylamine is a valuable intermediate in the synthesis of various biologically active molecules. Its synthesis often involves the reaction of p-cresol and 1-bromo-3-chloropropane. A comparative analysis of the cytotoxicity of the final product and its starting materials is crucial for risk assessment and process optimization.
This guide will focus on establishing a robust in vitro methodology to generate comparative cytotoxicity data, using the human hepatoma cell line, HepG2, as a model system. The liver is a primary site of metabolism for many xenobiotics, making HepG2 cells a relevant and widely used model for toxicological screening.[1][2][3]
Understanding the Compounds: Structure-Activity Considerations
A preliminary assessment of the chemical structures of this compound and its precursors can provide initial hypotheses regarding their potential cytotoxicity.
-
p-Cresol: A phenolic compound. Phenols can exhibit cytotoxicity through various mechanisms, including membrane damage and oxidative stress.[4] However, studies on HepG2 cells have shown that p-cresol does not exhibit significant toxicity at concentrations up to 70 µM over a 48-hour exposure.[5][6]
-
1-Bromo-3-chloropropane: A haloalkane, this class of compounds is known for its potential to be reactive and cytotoxic.[7] Halogenated alkanes can act as alkylating agents, potentially damaging cellular macromolecules like DNA and proteins.[8] In vivo studies have indicated its potential carcinogenicity.[9][10] Therefore, it is hypothesized to be the most cytotoxic of the three compounds.
-
This compound: An aromatic amine. The cytotoxicity of aromatic amines can vary widely based on their structure, including the nature and position of substituents on the aromatic ring and the properties of the amine group.[11][12] The introduction of the propylamine tail and the ether linkage to the cresol ring will significantly alter the molecule's physicochemical properties compared to its precursors, influencing its interaction with cellular components.
Hypothesized Cytotoxicity Ranking (Most to Least Toxic):
-
1-Bromo-3-chloropropane
-
This compound
-
p-Cresol
This hypothesis is grounded in the known reactivity of haloalkanes and the relatively low cytotoxicity observed for p-cresol on HepG2 cells. The cytotoxicity of this compound is predicted to be intermediate, pending experimental verification.
Experimental Design for Comparative Cytotoxicity Assessment
To experimentally validate the hypothesized cytotoxicity ranking, a series of well-established in vitro cytotoxicity assays are recommended. The use of multiple assays with different endpoints provides a more comprehensive and reliable assessment of a compound's cytotoxic potential.
Selected Human Cell Line: HepG2
The human hepatoma HepG2 cell line is selected for this study due to its well-characterized nature, ease of culture, and its metabolic capabilities, which, although not as robust as primary hepatocytes, provide a more relevant model for xenobiotic toxicity than non-hepatic cell lines.[1]
Cytotoxicity Assays
A multi-parametric approach is advocated, employing assays that measure distinct cellular functions:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases.[13][14] A decrease in metabolic activity is an early indicator of cellular stress or death.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[11][15][16]
-
Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of lysosomes by measuring the uptake of the neutral red dye.[12][17] Damage to lysosomes is an indicator of cellular injury.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the comparative cytotoxicity assessment.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the proposed cytotoxicity assays.
HepG2 Cell Culture and Seeding
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
Compound Treatment
-
Stock Solutions: Prepare 100 mM stock solutions of p-cresol, 1-bromo-3-chloropropane, and this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1000 µM). The final DMSO concentration in all wells, including controls, should be kept below 0.5%.
-
Cell Treatment: Replace the culture medium in the 96-well plates with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 and 48 hours.
MTT Assay Protocol
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Neutral Red Uptake Assay Protocol
-
Medium Removal: After the incubation period, remove the treatment medium.
-
Neutral Red Incubation: Add 100 µL of medium containing 50 µg/mL neutral red to each well and incubate for 3 hours.
-
Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Shaking: Gently shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis and Presentation
For each assay, the percentage of cell viability will be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound that causes a 50% reduction in cell viability, will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Predicted Comparative Cytotoxicity Data
Based on the structure-activity relationship principles discussed earlier and the available data for p-cresol, the following table presents the predicted IC50 values for the three compounds on HepG2 cells after 48 hours of exposure. It is crucial to note that these are hypothetical values and require experimental validation.
| Compound | Predicted IC50 (µM) on HepG2 (48h) | Predicted Cytotoxicity Ranking |
| p-Cresol | > 100 | 3 (Least Toxic) |
| 1-Bromo-3-chloropropane | 10 - 50 | 1 (Most Toxic) |
| This compound | 50 - 100 | 2 (Intermediate) |
Mechanistic Insights and Structure-Activity Relationship
The observed (or in this case, predicted) differences in cytotoxicity can be rationalized by considering the chemical properties of each molecule and their likely interactions with cellular components.
Caption: Predicted structure-activity relationship and cytotoxicity.
The high predicted cytotoxicity of 1-bromo-3-chloropropane is attributed to its nature as a bifunctional alkylating agent, capable of cross-linking cellular nucleophiles. p-Cresol's lower cytotoxicity is consistent with its less reactive phenolic structure. The final product, this compound, with its bulkier structure and the presence of an amine group, is expected to have different cellular uptake and interaction mechanisms, leading to an intermediate level of cytotoxicity.
Conclusion and Future Directions
This guide provides a robust framework for the comparative in vitro cytotoxicity assessment of this compound and its precursors, p-cresol and 1-bromo-3-chloropropane. While direct experimental data is currently lacking for a comprehensive comparison, the outlined experimental design and detailed protocols offer a clear path for researchers to generate this vital information. The provided structure-activity rationale and predicted cytotoxicity rankings serve as a working hypothesis to be tested.
Future studies should aim to experimentally determine the IC50 values of these compounds on HepG2 cells and other relevant cell lines. Further mechanistic studies, such as assays for oxidative stress and apoptosis, would provide a more in-depth understanding of the cellular pathways affected by each compound. This data will be invaluable for the risk assessment of this compound and for the development of safer and more efficient synthetic processes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Flexible use of QSAR models in predictive toxicology: a case study on aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 9. QSARs for selected aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. storage.imrpress.com [storage.imrpress.com]
- 16. Correlations of in vitro and in vivo hepatotoxicity for five haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
